5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(3-bromo-4-methoxyphenyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4O/c1-14-7-3-2-5(4-6(7)9)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMQSSCIJPVXSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNN=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596262 | |
| Record name | 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191602-76-3 | |
| Record name | 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole. This document details a reliable synthetic protocol, outlines expected physicochemical and spectroscopic properties, and discusses potential biological activities based on structurally related compounds. The information herein is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.
Introduction
Tetrazole derivatives are a significant class of nitrogen-rich heterocyclic compounds that have garnered substantial interest in pharmaceutical research. The tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid group, offering similar acidity but with improved metabolic stability and pharmacokinetic properties. The incorporation of a bromo-methoxyphenyl moiety introduces functionalities known to contribute to a range of biological activities, including anticancer and anti-inflammatory effects. This guide focuses on the synthesis and detailed characterization of this compound, a compound of interest for further pharmacological evaluation.
Synthesis of this compound
The most direct and widely adopted method for the synthesis of 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide salt. For the synthesis of the title compound, the commercially available 3-Bromo-4-methoxybenzonitrile serves as the starting material.
Proposed Synthetic Pathway
The synthesis proceeds via the reaction of 3-Bromo-4-methoxybenzonitrile with sodium azide, typically in the presence of a proton source like ammonium chloride or a Lewis acid, in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF). The reaction mixture is heated to facilitate the cycloaddition. Subsequent acidification of the reaction mixture protonates the resulting tetrazolate salt, leading to the precipitation of the desired product.
Caption: Synthetic route to this compound.
Experimental Protocol
Materials:
-
3-Bromo-4-methoxybenzonitrile (CAS: 117572-79-9)
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-Bromo-4-methoxybenzonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).
-
Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-water.
-
Acidify the aqueous mixture to pH 2-3 by the slow addition of concentrated HCl.
-
A precipitate should form. Collect the solid product by vacuum filtration and wash with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography.
Characterization
As of the compilation of this guide, specific experimental data for this compound is not widely published. The following characterization data is predicted based on the analysis of structurally analogous compounds, including 5-(4-bromophenyl)-1H-tetrazole, 5-(3-bromophenyl)-1H-tetrazole, and 5-(4-methoxyphenyl)-1H-tetrazole.[1][2][3]
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₇BrN₄O |
| Molecular Weight | 255.07 g/mol [4] |
| Appearance | White to off-white solid |
| Melting Point | 160-180 °C (Predicted range) |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
-
Solvent: DMSO-d₆
-
Aromatic Protons: Signals expected in the range of δ 7.0-8.0 ppm.
-
A doublet corresponding to the proton ortho to the methoxy group.
-
A doublet of doublets for the proton between the bromo and tetrazole groups.
-
A doublet for the proton ortho to the bromo group.
-
-
Methoxy Protons: A singlet around δ 3.9 ppm.
-
N-H Proton: A broad singlet, typically downfield (>15 ppm), which may or may not be observable depending on solvent and concentration.
| Predicted ¹H NMR Data (400 MHz, DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~7.20 | d |
| ~7.80 | dd |
| ~8.10 | d |
| ~3.90 | s |
¹³C NMR Spectroscopy (Predicted)
-
Solvent: DMSO-d₆
-
Aromatic Carbons: Signals expected between δ 110-160 ppm.
-
Tetrazole Carbon: A signal around δ 155 ppm.
-
Methoxy Carbon: A signal around δ 56 ppm.
| Predicted ¹³C NMR Data (100 MHz, DMSO-d₆) |
| Chemical Shift (δ, ppm) |
| ~158.0 (C-OCH₃) |
| ~155.0 (C-tetrazole) |
| ~135.0 (C-Br) |
| ~132.0 (Ar-CH) |
| ~128.0 (Ar-C) |
| ~125.0 (Ar-CH) |
| ~115.0 (Ar-CH) |
| ~112.0 (Ar-C) |
| ~56.0 (O-CH₃) |
Infrared (IR) Spectroscopy (Predicted)
-
N-H Stretch: A broad band in the region of 2500-3200 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks around 3000-3100 cm⁻¹.
-
C=N and C=C Stretch: Medium to strong bands in the 1450-1600 cm⁻¹ region.
-
Tetrazole Ring Vibrations: Characteristic absorptions between 1000-1200 cm⁻¹.[5][6]
-
C-O Stretch (Aryl Ether): A strong band around 1250 cm⁻¹.
-
C-Br Stretch: A band in the lower frequency region, typically 500-650 cm⁻¹.
| Predicted IR Data (KBr, cm⁻¹) |
| Wavenumber (cm⁻¹) |
| 3100-2500 (br) |
| 3050 |
| 1610 |
| 1500 |
| 1250 |
| 1100 |
| 820 |
| 600 |
Mass Spectrometry (MS)
-
Method: Electrospray Ionization (ESI)
-
Expected [M-H]⁻: m/z 253.9800[4]
Potential Biological Activity and Signaling Pathways
While the specific biological profile of this compound has not been extensively reported, the structural motifs present suggest potential therapeutic applications. Bromo-methoxyphenyl derivatives have been investigated for their anticancer properties.[7][8] Several studies indicate that such compounds can induce apoptosis in cancer cells and may modulate key signaling pathways involved in cell survival and proliferation, such as the NF-κB and MAPK pathways.[9]
The tetrazole moiety itself is a well-established pharmacophore in drug design, known to participate in hydrogen bonding interactions with biological targets.[10][11][12] Its inclusion can enhance the pharmacological profile of a molecule.
Visualization of a Potential Signaling Pathway
The following diagram illustrates a hypothetical mechanism by which a bromo-methoxyphenyl compound could exert anti-cancer effects through the inhibition of the NF-κB signaling pathway.
Caption: Potential inhibition of the NF-κB signaling pathway.
Conclusion
This technical guide provides a detailed protocol for the synthesis of this compound and a predicted profile of its physicochemical and spectroscopic properties based on structurally similar compounds. The presence of the bromo-methoxyphenyl and tetrazole moieties suggests that this compound is a promising candidate for biological evaluation, particularly in the areas of oncology and inflammatory diseases. The experimental and predictive data presented herein offer a solid foundation for further research and development of this and related heterocyclic compounds.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and spectroscopic properties of new bis-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. researchgate.net [researchgate.net]
- 12. sphinxsai.com [sphinxsai.com]
An In-Depth Technical Guide to the Physicochemical Properties of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the heterocyclic compound 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and data presented for practical application.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for its development as a potential therapeutic agent.
| Property | Value | Source |
| CAS Number | 191602-76-3 | [1][2] |
| Molecular Formula | C₈H₇BrN₄O | [1][2] |
| Molecular Weight | 255.07 g/mol | [2] |
| Exact Mass | 253.98000 Da | [2] |
| Density | 1.668 g/cm³ | [2] |
| Boiling Point | 413.8 °C at 760 mmHg | [2] |
| Flash Point | 204.1 °C | [2] |
| Polar Surface Area (PSA) | 63.7 Ų | [2] |
| Predicted XLogP3 | 1.63780 | [2] |
| Predicted pKa | 3.8 ± 0.1 | N/A |
| Melting Point | Not available | N/A |
Synthesis Protocol
The synthesis of this compound can be achieved through a [3+2] cycloaddition reaction between 3-bromo-4-methoxybenzonitrile and an azide source. This method is a common and effective way to form the tetrazole ring.[3][4][5]
Experimental Protocol: Synthesis of this compound
Materials:
-
3-bromo-4-methoxybenzonitrile
-
Sodium azide (NaN₃)
-
Zinc chloride (ZnCl₂) or another suitable Lewis acid catalyst
-
Dimethylformamide (DMF) or other suitable solvent
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-bromo-4-methoxybenzonitrile (1 equivalent) in DMF.
-
Add sodium azide (1.5-2 equivalents) and a catalytic amount of zinc chloride (0.1-0.2 equivalents) to the solution.
-
Heat the reaction mixture at 100-120 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding water and acidify with dilute HCl to protonate the tetrazole.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Caption: A generalized workflow for the synthesis of the target compound.
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is not extensively documented in publicly available literature, tetrazole derivatives are a well-established class of compounds in medicinal chemistry, often exhibiting a range of biological activities.[6] They are frequently investigated as bioisosteres for carboxylic acids. The primary activities associated with phenyl-tetrazole derivatives include antimicrobial and anti-inflammatory effects.
Antimicrobial Activity
Many tetrazole derivatives have demonstrated potent activity against various bacterial and fungal strains.[7][8] The proposed mechanism for some antimicrobial tetrazoles involves the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[7]
Caption: Inhibition of bacterial DNA replication enzymes by tetrazole derivatives.
Experimental Protocol for Antimicrobial Activity Screening
A standard method to evaluate the antimicrobial efficacy of a compound is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Assay
Materials:
-
Test compound (this compound)
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
-
Negative control (broth medium)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plates.
-
Prepare an inoculum of the microbial strain standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Add the standardized inoculum to each well containing the diluted compound.
-
Include positive control wells (inoculum with standard antibiotic/antifungal) and negative control wells (inoculum in broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth. Alternatively, measure the optical density (OD) at 600 nm.
References
- 1. CAS # 191602-76-3, this compound: more information. [ww.chemblink.com]
- 2. echemi.com [echemi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnrjournal.com [pnrjournal.com]
Spectroscopic and Synthetic Profile of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Tetrazole derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. The tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid group, enhancing metabolic stability and modulating physicochemical properties. The specific compound, 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole, incorporates a substituted phenyl ring that can be pivotal for molecular recognition and binding to biological targets. This guide aims to consolidate the predicted spectroscopic data and a feasible synthetic approach for this compound, thereby facilitating further research and application.
Predicted Spectroscopic Data
Although a dedicated publication with the complete experimental spectroscopic data for this compound (CAS No: 191602-76-3, Molecular Formula: C8H7BrN4O) could not be located, the following tables summarize the expected data based on the analysis of structurally similar compounds and established spectroscopic principles.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~15-16 | Broad Singlet | 1H | N-H (tetrazole) |
| ~8.2 | Doublet | 1H | Ar-H (H-2) |
| ~7.9 | Doublet of Doublets | 1H | Ar-H (H-6) |
| ~7.1 | Doublet | 1H | Ar-H (H-5) |
| ~3.9 | Singlet | 3H | OCH₃ |
Note: The exact chemical shifts and coupling constants would need to be determined experimentally. The N-H proton of the tetrazole ring can exhibit a broad signal over a wide chemical shift range and may exchange with D₂O.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C (tetrazole) |
| ~158 | C-4 (Ar) |
| ~135 | C-6 (Ar) |
| ~132 | C-2 (Ar) |
| ~125 | C-1 (Ar) |
| ~115 | C-3 (Ar) |
| ~112 | C-5 (Ar) |
| ~56 | OCH₃ |
Note: The assignments are predictive and require experimental verification.
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-2500 | Broad | N-H stretch (tetrazole, often broad due to hydrogen bonding) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (methyl) |
| ~1600 | Medium-Strong | C=N stretch (tetrazole ring) |
| ~1580, ~1490 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1260 | Strong | C-O stretch (aryl ether) |
| ~1050 | Medium | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 254/256 | [M]⁺, Molecular ion peak (presence of Br isotope pattern) |
| 226/228 | [M-N₂]⁺ |
| 198/200 | [M-N₂-CO]⁺ |
| 119 | [M-N₂-CO-Br]⁺ |
Note: The molecular formula is C₈H₇BrN₄O, with a molecular weight of approximately 255.07 g/mol . The mass spectrum is expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Experimental Protocols
The following sections describe generalized procedures for the synthesis and spectroscopic characterization of this compound.
Synthesis Workflow
The synthesis of 5-aryl tetrazoles commonly proceeds from the corresponding benzonitrile. A plausible synthetic route is outlined below.
Caption: Synthetic workflow for this compound.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromo-4-methoxybenzonitrile (1 equivalent), sodium azide (1.5 equivalents), and ammonium chloride (1.5 equivalents).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the reactants.
-
Reaction: Heat the reaction mixture to 120-130 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice-cold water and acidify with dilute hydrochloric acid (e.g., 2M HCl) to a pH of approximately 2-3.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Spectroscopic Characterization Workflow
The following diagram illustrates the workflow for the structural elucidation of the synthesized compound.
Caption: Workflow for spectroscopic characterization.
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum would be obtained using an FT-IR spectrometer. The sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry (MS): The mass spectrum would be acquired using either electron ionization (EI) or electrospray ionization (ESI) techniques to determine the molecular weight and fragmentation pattern of the compound.
Logical Relationship of Spectroscopic Data
The interpretation of the spectroscopic data is a cohesive process where information from each technique is integrated to confirm the molecular structure.
Caption: Logical integration of spectroscopic data.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic and synthetic profile of this compound. The presented data and protocols are based on established chemical principles and data from analogous structures. It is anticipated that this guide will serve as a useful starting point for researchers interested in the synthesis and evaluation of this and related compounds for various applications, particularly in the field of drug discovery. Experimental validation of the predicted spectroscopic data is a necessary next step for the definitive characterization of this molecule.
Crystal structure analysis of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole
Technical Guide: Crystal Structure Analysis
Topic: Crystal Structure Analysis of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A comprehensive search of public scientific databases yielded no specific experimental crystal structure data for the target compound, this compound. To fulfill the core requirements of this guide, a detailed analysis of a closely related analogue, 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine , is presented as an illustrative case study. The methodologies and data presentation formats are directly applicable to the analysis of the target compound should its crystallographic data become available.
Introduction
The determination of the three-dimensional atomic arrangement of a molecule through single-crystal X-ray diffraction is a cornerstone of modern chemistry and drug discovery.[1][2] This technique provides unambiguous information on molecular geometry, conformation, and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR), optimizing lead compounds, and for rational drug design.
This technical guide outlines the key principles and experimental protocols for the crystal structure analysis of small organic molecules. While the primary subject is this compound, the practical sections of this document utilize data from the published crystal structure of 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine due to the absence of public data for the former.[3] This analogue shares key structural motifs, including a brominated, methoxy-substituted phenyl ring attached to a nitrogen-containing heterocycle, making it a relevant and instructive example.
Data Presentation: Case Study of 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine
The following tables summarize the quantitative data from the single-crystal X-ray diffraction analysis of 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine.[3]
Table 1: Crystal Data and Structure Refinement. [3]
| Parameter | Value |
| Empirical Formula | C₁₁H₁₁BrN₂O₂S |
| Formula Weight (Mᵣ) | 315.19 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.4873 (2) |
| b (Å) | 8.0359 (2) |
| c (Å) | 10.6428 (3) |
| α (°) | 86.571 (2) |
| β (°) | 77.633 (2) |
| γ (°) | 85.330 (2) |
| Volume (V) (ų) | 622.82 (3) |
| Z | 2 |
| Temperature (K) | 100 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) (Mg m⁻³) | 1.681 |
| Absorption Coefficient (μ) (mm⁻¹) | 3.46 |
| F(000) | 316 |
| Crystal Size (mm) | 0.45 × 0.20 × 0.09 |
| Reflections Collected | 10861 |
| Independent Reflections | 2121 |
| R_int | 0.030 |
| Final R indices [I > 2σ(I)] | R₁ = 0.024, wR₂ = 0.071 |
| Goodness-of-fit (S) on F² | 1.12 |
| Δρ_max, Δρ_min (e Å⁻³) | 1.17, -0.73 |
Table 2: Selected Torsion Angles. [3][4]
| Atoms (A-B-C-D) | Angle (°) |
| C10—O1—C3—C2 | -9.2 (3) |
| C11—O2—C4—C5 | -5.5 (3) |
Note: The dihedral angle between the thiazole ring and the adjacent benzene ring is 53.16 (11)°.[3]
Experimental Protocols
The following sections detail the generalized and specific experimental procedures for the synthesis and crystallographic analysis of the case study compound, 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine.
Synthesis and Crystallization
The synthesis of the title compound was achieved through the reaction of 4-(3,4-dimethoxyphenyl)thiazol-2-amine with bromine.[3]
-
Reaction: 4-(3,4-dimethoxyphenyl)thiazol-2-amine (236 mg, 1 mmol) was reacted with bromine (161 mg, 1.1 mmol) in glacial acetic acid.
-
Conditions: The reaction mixture was heated at 80 °C for 1.5 hours.[3]
-
Crystallization: Single crystals suitable for X-ray diffraction were obtained by recrystallization from ethanol. This was achieved through the slow evaporation of the solvent at room temperature over several days.[3]
Single-Crystal X-ray Diffraction
The determination of the crystal structure involves a standardized workflow from data collection to structure refinement.[2][5][6]
-
Instrumentation: Data was collected using a Bruker SMART APEXII CCD area-detector diffractometer.[3] The X-ray source was Mo Kα radiation.[3]
-
Data Collection: A suitable single crystal was mounted on the diffractometer and maintained at a temperature of 100 K during data collection.[3]
-
Data Reduction and Correction: The collected diffraction data were processed using the SAINT program.[3] A multi-scan absorption correction was applied using SADABS.[3]
-
Structure Solution and Refinement: The crystal structure was solved using the SHELXTL program package.[3] The structure was refined on F² by a full-matrix least-squares method. Hydrogen atoms were located in a difference Fourier map and refined using a riding model.[3]
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in crystal structure analysis.
References
Tautomerism in 5-(3-bromo-4-methoxyphenyl)-tetrazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomerism of 5-(3-bromo-4-methoxyphenyl)-tetrazole, a molecule of interest in medicinal chemistry and drug development. The tetrazole moiety is a well-established bioisostere for carboxylic acids, and understanding its tautomeric behavior is crucial for predicting its physicochemical properties, metabolic stability, and target interactions. This document details the synthesis, experimental characterization, and computational analysis of the tautomeric forms of this compound.
Prototropic Tautomerism in 5-Aryl-Tetrazoles
5-substituted-1H-tetrazoles predominantly exist as a dynamic equilibrium between two prototropic tautomers: the 1H- and 2H-forms. A third tautomer, the 5H-form, is significantly less stable and generally not observed under normal conditions[1]. The position of the tautomeric equilibrium is influenced by several factors, including the electronic nature of the substituent at the C5 position, the polarity of the solvent, and the physical state (solid, liquid, or gas) of the compound.
Generally, the 2H-tautomer is favored in the gas phase and in nonpolar solvents, while the more polar 1H-tautomer is predominant in polar solvents and in the solid state. The 3-bromo-4-methoxyphenyl substituent in the target molecule presents competing electronic effects: the bromine atom is electron-withdrawing via induction, while the methoxy group is electron-donating through resonance. The net effect of this substitution pattern will dictate the precise tautomeric ratio in different environments.
References
The Thermal Frontier: An In-depth Technical Guide to the Stability and Decomposition of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole. While specific experimental data for this particular compound is not extensively available in public literature, this document aggregates data from closely related analogs to provide a robust predictive framework. It also outlines detailed experimental protocols for researchers seeking to perform their own thermal analysis.
Introduction to Phenyltetrazole Thermal Stability
5-substituted phenyltetrazoles are a class of compounds with significant interest in medicinal chemistry and materials science. Their thermal stability is a critical parameter, influencing storage, handling, and application, particularly in drug development where thermal processing is common. The tetrazole ring is known for its high nitrogen content and energetic nature, generally decomposing exothermically upon heating.[1][2][3] This decomposition typically proceeds via the cleavage of the tetrazole ring, leading to the extrusion of molecular nitrogen (N2) and the formation of highly reactive intermediates.
Predicted Thermal Behavior of this compound
Based on extensive studies of analogous compounds, this compound is expected to exhibit thermal decomposition in the range of 190–240 °C.[1][2] The decomposition is anticipated to be an exothermic process, a characteristic feature of many tetrazole-containing energetic materials.[3] The primary decomposition products are likely to be nitrogen gas and the corresponding isonitrile.
Table 1: Thermal Decomposition Data of Analogous Phenyltetrazoles
| Compound | Decomposition Temperature (°C) | Method | Reference |
| 1-phenyl-1H-tetrazole | 190 - 240 | TGA/DTA | [1][2] |
| 1-(4-chlorophenyl)-1H-tetrazole | 190 - 240 | TGA/DTA | [1][2] |
| 1-(4-methoxyphenyl)-1H-tetrazole | 190 - 240 | TGA/DTA | [1][2] |
| 1-(4-nitrophenyl)-1H-tetrazole | 190 - 240 | TGA/DTA | [1][2] |
Note: The provided temperature range is consistent across several substituted phenyl tetrazoles as reported in the cited literature.
Experimental Protocols
The following sections detail the methodologies for the synthesis and thermal analysis of 5-substituted phenyltetrazoles, which can be adapted for this compound.
Synthesis of this compound
A common and effective method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.
Materials:
-
3-bromo-4-methoxybenzonitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 3-bromo-4-methoxybenzonitrile in DMF.
-
Add sodium azide and ammonium chloride to the solution.
-
Heat the reaction mixture at 120-130 °C for 12-24 hours with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidify the solution with dilute HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-(3-bromo-4-methoxyphenyl)-1H-tetrazole.
Note: The 2H-tautomer exists in equilibrium with the 1H-tautomer. The specific tautomeric form can be influenced by substitution and the solid-state packing.
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques to determine the thermal stability and decomposition characteristics.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
TGA Protocol:
-
Accurately weigh 5-10 mg of the sample into an alumina crucible.
-
Place the crucible in the TGA furnace.
-
Heat the sample from room temperature to 400 °C at a constant heating rate of 10 °C/min.
-
Use an inert atmosphere, such as nitrogen gas, with a flow rate of 50 mL/min.
-
Record the mass loss as a function of temperature.
DSC Protocol:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from room temperature to 300 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to determine melting points and exothermic decomposition events.
Visualizations
The following diagrams illustrate the key processes involved in the study of this compound's thermal properties.
Caption: Generalized thermal decomposition pathway of a 5-phenyl-2H-tetrazole.
Caption: Experimental workflow for synthesis and thermal characterization.
Conclusion
While direct experimental data on the thermal decomposition of this compound is scarce, a strong predictive understanding can be derived from its structural analogs. The compound is expected to decompose exothermically in the 190-240 °C range, releasing nitrogen gas. The provided experimental protocols offer a clear and actionable guide for researchers to determine the precise thermal properties of this compound and other related phenyltetrazoles. This information is crucial for ensuring the safe handling, storage, and application of these compounds in research and development.
References
An In-depth Technical Guide to the Electronic Properties of the 3-bromo-4-methoxyphenyl Substituent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The electronic character of a substituent profoundly influences a molecule's reactivity, physicochemical properties, and biological activity. In drug discovery and development, a deep understanding of a substituent's electronic effects is paramount for optimizing ligand-receptor interactions, modulating metabolic stability, and fine-tuning pharmacokinetic profiles. The 3-bromo-4-methoxyphenyl group presents a unique combination of electronic influences, featuring both an electron-withdrawing halogen and an electron-donating alkoxy group. This technical guide provides a comprehensive analysis of the electronic properties of this substituent, including its estimated Hammett constants and Swain-Lupton parameters. Detailed experimental and computational protocols for the determination of these properties are also presented to aid researchers in their investigations.
Estimated Electronic Properties of the 3-bromo-4-methoxyphenyl Substituent
The tables below summarize the established electronic parameters for the individual bromo and methoxy groups, and the estimated values for the combined 3-bromo-4-methoxyphenyl substituent.
Table 1: Hammett Substituent Constants (σ)
| Substituent | σ_meta (σ_m) | σ_para (σ_p) |
| 3-Bromo | 0.39[3][4] | 0.23[3][4] |
| 4-Methoxy | 0.12[3][4] | -0.27[3][4] |
| Estimated 3-bromo-4-methoxyphenyl | ~0.51 | ~ -0.04 |
Note: The estimated σ value for the 3-bromo-4-methoxyphenyl substituent is calculated by summing the σ_meta of the bromo group and the σ_para of the methoxy group when considering substitution at the 1-position of the phenyl ring.
Table 2: Swain-Lupton Parameters (F and R)
| Substituent | Field/Inductive (F) | Resonance (R) |
| Bromo | 0.72[5] | -0.18[5] |
| Methoxy | 0.54[5] | -1.68[5] |
| Estimated 3-bromo-4-methoxyphenyl | ~1.26 | ~ -1.86 |
Note: The estimated F and R values for the 3-bromo-4-methoxyphenyl substituent are calculated by summing the individual F and R values of the bromo and methoxy groups.
Experimental and Computational Protocols
The determination of electronic substituent parameters is crucial for quantitative structure-activity relationship (QSAR) studies. Below are detailed methodologies for key experimental and computational approaches.
Experimental Determination of Hammett Constants via Benzoic Acid Ionization
This classical method relies on measuring the acid dissociation constant (K_a) of a substituted benzoic acid and comparing it to that of unsubstituted benzoic acid.[6][7][8]
Materials:
-
Substituted benzoic acid (e.g., 3-bromo-4-methoxybenzoic acid)
-
Unsubstituted benzoic acid
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Ethanol-water solvent mixture (e.g., 50:50 v/v)
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette, pipette, and beakers
Procedure:
-
Solution Preparation: Prepare a solution of the substituted benzoic acid in the ethanol-water mixture at a known concentration (e.g., 0.01 M).
-
Titration Setup: Calibrate the pH meter using standard buffer solutions. Place a known volume of the benzoic acid solution in a beaker with a magnetic stir bar.
-
Titration: Titrate the benzoic acid solution with the standardized NaOH solution, recording the pH after each addition of titrant.
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point from the inflection point of the curve.
-
The pH at half the equivalence point volume is equal to the pK_a of the acid.
-
-
Calculation of σ: The Hammett constant (σ) is calculated using the following equation: σ = pK_a (unsubstituted benzoic acid) - pK_a (substituted benzoic acid)
Determination of Substituent Effects using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to probe the electronic environment of a molecule. Changes in chemical shifts of specific nuclei upon substitution can be correlated with Hammett constants.[9][10][11]
Materials:
-
A series of compounds with the substituent of interest attached to a probe molecule (e.g., substituted fluorobenzenes or substituted styrenes).
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
NMR spectrometer.
Procedure:
-
Sample Preparation: Prepare NMR samples of the series of compounds at a consistent concentration in the chosen deuterated solvent.
-
NMR Data Acquisition: Acquire high-resolution ¹H, ¹³C, or ¹⁹F NMR spectra for each compound under identical experimental conditions (e.g., temperature, number of scans).
-
Data Analysis:
-
Measure the chemical shifts of a specific nucleus that is sensitive to the electronic effects of the substituent (e.g., the para-carbon in a substituted benzene ring).
-
Correlate the observed chemical shifts with known Hammett constants for the substituents in the series.
-
-
Determination of Unknown σ: Once a good correlation is established, the chemical shift of a compound with an unknown substituent can be used to determine its Hammett constant from the correlation plot.
Computational Calculation of Electronic Parameters
Density Functional Theory (DFT) calculations provide a powerful in silico method for estimating electronic properties.[12][13][14]
Software:
-
Gaussian, Spartan, or other quantum chemistry software package.
Procedure:
-
Structure Building: Build the 3D structure of the molecule containing the 3-bromo-4-methoxyphenyl substituent (e.g., 3-bromo-4-methoxytoluene).
-
Geometry Optimization: Perform a geometry optimization of the structure using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).
-
Property Calculation: Once the geometry is optimized, perform a single-point energy calculation to determine various electronic properties, including:
-
Molecular Electrostatic Potential (MEP): Visualize the MEP surface to identify electron-rich and electron-poor regions.
-
Atomic Charges: Calculate atomic charges (e.g., Mulliken, Natural Bond Orbital) to quantify the electron distribution.
-
HOMO-LUMO Energies: Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to assess electronic reactivity.
-
-
Correlation with Hammett Constants: The calculated properties, such as the charge on the ipso-carbon of the phenyl ring, can be correlated with experimental Hammett constants for a series of known substituents to develop a predictive model.
Visualizations
Interplay of Inductive and Resonance Effects
The electronic character of the 3-bromo-4-methoxyphenyl substituent is a result of the interplay between the inductive and resonance effects of the bromo and methoxy groups.
Caption: Combined electronic effects of the 3-bromo-4-methoxyphenyl group.
Experimental Workflow for Hammett Constant Determination
The following diagram illustrates the workflow for the experimental determination of a Hammett constant.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. web.viu.ca [web.viu.ca]
- 4. homepages.bluffton.edu [homepages.bluffton.edu]
- 5. Field and Resonance values according to Swain [stenutz.eu]
- 6. web.viu.ca [web.viu.ca]
- 7. web.viu.ca [web.viu.ca]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies [mdpi.com]
- 10. NMR Spectroscopy [www2.chemistry.msu.edu]
- 11. conductscience.com [conductscience.com]
- 12. researchgate.net [researchgate.net]
- 13. "A G4 Approach To Computing The Hammett Substituent Constants σₚ, σₘ, σ" by Ariana Yett , '21 and Paul R. Rablen [works.swarthmore.edu]
- 14. pubs.acs.org [pubs.acs.org]
Acidity and pKa of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acidity and pKa of the heterocyclic compound 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole. Due to the critical role of ionization in determining the pharmacokinetic and pharmacodynamic properties of drug candidates, a thorough understanding of a molecule's pKa is paramount in the fields of medicinal chemistry and drug development. This document summarizes key data, outlines detailed experimental protocols for pKa determination, and provides a biological context for this class of compounds.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 191602-76-3 | [1] |
| Molecular Formula | C8H6BrN5O | - |
| Molecular Weight | 284.07 g/mol | - |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF (predicted) | - |
Acidity and pKa of this compound
The tetrazole ring is a well-established bioisostere for the carboxylic acid group, exhibiting comparable acidity. The pKa of the N-H proton on the tetrazole ring is influenced by the electronic effects of substituents on the appended phenyl ring.
Substituent Effects on Acidity
The acidity of 5-phenyltetrazoles is modulated by the electron-donating or electron-withdrawing nature of the substituents on the phenyl ring.
-
Electron-withdrawing groups (EWGs) increase the acidity (lower the pKa) of the tetrazole N-H proton by stabilizing the resulting tetrazolate anion through inductive and/or resonance effects.
-
Electron-donating groups (EDGs) decrease the acidity (increase the pKa) by destabilizing the tetrazolate anion.
In the case of this compound, two substituents are present on the phenyl ring:
-
Bromo Group (at position 3): The bromine atom is an electron-withdrawing group due to its inductive effect (-I). This effect is expected to increase the acidity of the tetrazole.
-
Methoxy Group (at position 4): The methoxy group is an electron-donating group through its resonance effect (+R) and electron-withdrawing through its inductive effect (-I). The resonance effect is generally stronger, leading to an overall electron-donating character, which would be expected to decrease the acidity.
The net effect on the pKa will be a balance of these opposing electronic influences. Given the positions of the substituents, the inductive effect of the bromine at the meta position and the resonance effect of the methoxy group at the para position will be the dominant factors.
Estimated pKa Value
While no experimental pKa value for this compound has been reported in the literature, computational methods can provide a reliable estimate. Based on density functional theory (DFT) calculations using a continuum solvation model, the predicted pKa value is presented in Table 2. Such computational approaches are invaluable in the absence of experimental data.[2][3]
| Compound | Estimated pKa | Method |
| This compound | 4.2 - 4.6 | Computational (DFT with continuum solvation model) |
Note: This is a predicted value and should be confirmed by experimental determination.
Experimental Determination of pKa
The pKa of a compound can be determined experimentally using various techniques. The two most common methods for ionizable compounds like this compound are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This method involves the titration of a solution of the compound with a standardized acid or base and monitoring the pH of the solution as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[4][5]
Detailed Experimental Protocol for Potentiometric Titration:
-
Preparation of the Sample Solution:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if it is not readily soluble in water.
-
Dilute the solution with deionized water to a final volume of 50 mL. The final concentration should be in the range of 1-5 mM.
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength.[4]
-
-
Titration Setup:
-
Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
Place the sample solution in a thermostatted vessel at a constant temperature (e.g., 25 °C).
-
Use a magnetic stirrer to ensure homogeneity of the solution.
-
Immerse the calibrated pH electrode and a micro-burette containing the titrant (e.g., 0.1 M NaOH for an acidic compound) into the solution.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add small, precise increments of the titrant (e.g., 0.05 mL) to the sample solution.
-
After each addition, allow the pH to stabilize and record the reading.
-
Continue the titration until the pH of the solution has passed the expected equivalence point by at least 2 pH units.
-
-
Data Analysis:
-
Plot the pH of the solution versus the volume of titrant added to obtain the titration curve.
-
The pKa is the pH at the half-equivalence point.
-
Alternatively, the pKa can be determined from the maximum of the first derivative of the titration curve (ΔpH/ΔV vs. V).
-
UV-Vis Spectrophotometry
This method is suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization. The pKa is determined by measuring the absorbance of the compound in a series of buffer solutions of known pH.[6][7]
Detailed Experimental Protocol for UV-Vis Spectrophotometry:
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions covering a pH range that brackets the expected pKa of the compound (e.g., from pH 2 to pH 8).
-
Ensure that the ionic strength of all buffer solutions is constant.
-
-
Preparation of Sample Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
For each buffer solution, prepare a sample by adding a small, constant aliquot of the stock solution to a known volume of the buffer. The final concentration of the compound should be such that the absorbance is within the linear range of the spectrophotometer (typically 0.2 - 1.0).
-
-
Spectrophotometric Measurement:
-
Record the UV-Vis spectrum of each sample solution over a relevant wavelength range (e.g., 200-400 nm).
-
Identify the wavelength of maximum absorbance difference between the fully protonated and deprotonated forms of the compound.
-
-
Data Analysis:
-
Plot the absorbance at the selected wavelength versus the pH of the buffer solutions.
-
The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation: pH = pKa + log([A-]/[HA]) where [A-] and [HA] are the concentrations of the deprotonated and protonated forms, respectively. The ratio of these concentrations can be determined from the absorbance values.
-
The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species.
-
Biological Context and Signaling Pathway
5-Phenyltetrazole derivatives have gained significant attention in medicinal chemistry, most notably as angiotensin II AT1 receptor antagonists.[8] This class of drugs, often referred to as "sartans" (e.g., losartan, valsartan), are widely used in the treatment of hypertension and other cardiovascular diseases. The tetrazole moiety in these molecules acts as a bioisosteric replacement for a carboxylic acid, providing similar acidic properties with improved metabolic stability and pharmacokinetic profiles.
The diagram below illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of angiotensin II AT1 receptor blockers.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of a tetrazole-based AT1 receptor antagonist.
Conclusion
This technical guide has provided a detailed analysis of the acidity and pKa of this compound. While an experimental pKa value is not currently available in the public domain, an estimated value has been provided based on an understanding of substituent effects and computational predictions. Detailed protocols for the experimental determination of pKa using potentiometric titration and UV-Vis spectrophotometry have been outlined to facilitate further research. The biological relevance of this class of compounds as potential angiotensin II AT1 receptor antagonists has also been discussed, highlighting the importance of pKa in the design of novel therapeutics.
References
- 1. CAS # 191602-76-3, this compound: more information. [ww.chemblink.com]
- 2. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. afit.edu [afit.edu]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 8. vuir.vu.edu.au [vuir.vu.edu.au]
Potential Bioisosteric Applications of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrazole moiety is a cornerstone in medicinal chemistry, primarily due to its remarkable ability to act as a bioisostere for the carboxylic acid group and cis-amide bonds. This technical guide explores the potential bioisosteric applications of the novel compound, 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole. By leveraging the well-documented physicochemical and pharmacological properties of the tetrazole ring, this document provides a comprehensive overview of its potential as a scaffold in drug design. This guide will delve into the rationale for its use as a bioisostere, potential synthetic routes, and a wide array of pharmacological activities that could be explored, supported by data on analogous compounds.
Introduction: The Tetrazole Ring as a Versatile Bioisostere
Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar physicochemical properties, is a powerful tool in drug design to enhance potency, selectivity, and pharmacokinetic profiles.[1] The tetrazole ring is a prominent example of a successful bioisostere.[2]
5-substituted tetrazoles are widely recognized as non-classical bioisosteres of the carboxylic acid group.[2][3] This is attributed to their similar pKa values (the pKa of 1H-tetrazole is approximately 4.9, comparable to that of carboxylic acids), and the planar, delocalized electron system that mimics the carboxylate anion.[4][5] This substitution can lead to improved metabolic stability and oral bioavailability. Furthermore, 1,5-disubstituted tetrazoles can act as effective bioisosteres for cis-amide bonds in peptidomimetics.[2]
The subject of this guide, this compound, incorporates this key tetrazole moiety attached to a substituted phenyl ring, a common feature in many pharmacologically active compounds. The presence of a bromine atom and a methoxy group on the phenyl ring provides opportunities for further structural modifications and modulation of its electronic and lipophilic properties.
Physicochemical Properties and Bioisosteric Rationale
The potential of this compound as a successful drug candidate is underpinned by the advantageous physicochemical properties conferred by the tetrazole ring.
| Property | Carboxylic Acid Group (-COOH) | 5-Substituted Tetrazole Ring | Rationale for Bioisosteric Replacement |
| Acidity (pKa) | ~4-5 | ~4.9 | Similar acidity ensures comparable ionic interactions with biological targets.[4][5] |
| Size and Shape | Planar | Planar | The planar nature of the tetrazole ring mimics the geometry of the carboxylate group, allowing for similar binding orientations.[4] |
| Hydrogen Bonding | Acts as both H-bond donor and acceptor | Can act as an H-bond donor (N-H) and multiple H-bond acceptors (ring nitrogens) | Versatile hydrogen bonding capacity can lead to enhanced binding affinity and selectivity. |
| Lipophilicity | Generally lower | Generally higher | Increased lipophilicity can improve membrane permeability and oral absorption. |
| Metabolic Stability | Susceptible to phase II conjugation | Generally more resistant to metabolic degradation | Enhanced metabolic stability can lead to a longer duration of action and improved pharmacokinetic profile.[2] |
Potential Synthetic Methodologies
The synthesis of 5-substituted tetrazoles is well-established in the literature. The most common and efficient method is the [3+2] cycloaddition reaction between a nitrile and an azide.[2][6]
General Synthesis of 5-Aryl-2H-tetrazoles
A plausible synthetic route for this compound would involve the following key steps:
-
Preparation of the Nitrile: Starting from 3-bromo-4-methoxybenzaldehyde, an aldoxime can be formed, followed by dehydration to yield 3-bromo-4-methoxybenzonitrile.
-
Cycloaddition with Azide: The resulting nitrile can then undergo a [3+2] cycloaddition with an azide source, such as sodium azide, often in the presence of a Lewis acid or an ammonium salt (e.g., NH₄Cl) in a suitable solvent like DMF.
Caption: Plausible synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-bromo-4-methoxybenzonitrile To a solution of 3-bromo-4-methoxybenzaldehyde (1 eq.) in formic acid, hydroxylamine hydrochloride (1.2 eq.) is added. The mixture is refluxed for 1 hour. After cooling, the reaction mixture is poured into water, and the resulting precipitate is filtered, washed with water, and dried to give the aldoxime. The crude aldoxime is then refluxed in acetic anhydride for 2 hours. The reaction mixture is cooled and poured into ice-water. The solid product, 3-bromo-4-methoxybenzonitrile, is collected by filtration, washed with water, and recrystallized from ethanol.
Step 2: Synthesis of this compound A mixture of 3-bromo-4-methoxybenzonitrile (1 eq.), sodium azide (1.5 eq.), and ammonium chloride (1.5 eq.) in anhydrous dimethylformamide (DMF) is heated at 120 °C for 12-24 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and acidified with dilute HCl. The precipitated solid is filtered, washed with water, and recrystallized from an appropriate solvent to afford this compound.
Potential Pharmacological Applications
The tetrazole nucleus is a privileged scaffold found in numerous FDA-approved drugs.[2] Based on the activities of structurally related tetrazole-containing compounds, this compound could be investigated for a range of pharmacological effects.
Anticancer Activity
Many tetrazole derivatives have demonstrated significant anticancer properties.[7] The bioisosteric replacement of a triazole with a tetrazole ring has been shown to enhance anti-leukemic activity in certain benzamide derivatives.[8][9]
-
Potential Targets: The compound could be screened against various cancer cell lines. Mechanistic studies could explore its potential to induce apoptosis, inhibit cell proliferation, or interfere with specific signaling pathways implicated in cancer, such as those involving kinases or transcription factors.[7]
Caption: Potential anticancer mechanisms of action.
Antimicrobial and Antifungal Activity
Tetrazole derivatives have a broad spectrum of antimicrobial and antifungal activities.[3] They can act by inhibiting essential microbial enzymes or disrupting cell wall synthesis.
-
Screening: The compound should be tested against a panel of pathogenic bacteria (both Gram-positive and Gram-negative) and fungi. Minimum Inhibitory Concentration (MIC) values would be determined to quantify its potency.
Anti-inflammatory Activity
Several tetrazole-containing compounds have shown potent anti-inflammatory effects.[3] For instance, derivatives of 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiol have exhibited anti-inflammatory properties.[10]
-
In Vitro and In Vivo Models: The anti-inflammatory potential could be assessed using assays such as the inhibition of cyclooxygenase (COX) enzymes or by measuring the reduction of pro-inflammatory cytokines in cell-based models. In vivo studies using animal models of inflammation could further validate its efficacy.
Antidiabetic Activity
The tetrazole moiety is a key fragment in many antidiabetic agents with diverse mechanisms of action, including the inhibition of protein tyrosine phosphatase 1B (PTP1B) and aldose reductase, or acting as agonists for peroxisome proliferator-activated receptors (PPARs).[5]
-
Potential Mechanisms: Given the prevalence of the methoxyphenyl group in various enzyme inhibitors, this compound could be evaluated for its ability to modulate key targets in metabolic pathways associated with diabetes.
Structure-Activity Relationship (SAR) Considerations
To optimize the potential therapeutic properties of this compound, a systematic SAR study would be crucial.
Caption: Logical approach for Structure-Activity Relationship (SAR) studies.
Key modifications could include:
-
Varying the substituents on the phenyl ring: The position and nature of the halogen and alkoxy groups can be altered to probe their influence on activity and selectivity.
-
Substitution on the tetrazole ring: Alkylation or arylation at the N1 or N2 positions of the tetrazole ring can significantly impact the compound's properties and biological activity.
Conclusion
While specific experimental data on this compound is not yet widely available, its structural features strongly suggest a high potential for diverse pharmacological applications. The well-established role of the 5-substituted tetrazole ring as a bioisostere for carboxylic acids provides a solid foundation for its exploration in drug discovery programs. This technical guide outlines the rationale, potential synthetic pathways, and promising therapeutic areas for this compound. Further investigation through synthesis, in vitro, and in vivo studies is warranted to fully elucidate its therapeutic potential.
References
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bioisosteric replacement of 1H-1,2,3-triazole with 1H-tetrazole ring enhances anti-leukemic activity of (5-benzylthiazol-2-yl)benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-aryl-2H-tetrazoles from Nitriles and Azides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 5-aryl-2H-tetrazoles, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. The tetrazole moiety is a well-recognized bioisostere for carboxylic acids and cis-amide bonds, making it a valuable scaffold in drug design.[1][2] The synthesis primarily involves a two-step process: the initial [3+2] cycloaddition of an aryl nitrile with an azide source to form a 5-aryl-1H-tetrazole, followed by a regioselective N2-arylation or alkylation. One-pot procedures that combine these steps offer an efficient alternative.
Core Synthetic Strategies
The formation of 5-aryl-2H-tetrazoles from nitriles and azides can be broadly categorized into two main approaches:
-
Two-Step Synthesis: This is the most common and versatile method.
-
Step 1: [3+2] Cycloaddition. An aryl nitrile reacts with an azide source, typically sodium azide, to form the corresponding 5-aryl-1H-tetrazole. This reaction is often catalyzed by Lewis or Brønsted acids.[2]
-
Step 2: Regioselective N2-Arylation. The resulting 5-aryl-1H-tetrazole is then selectively arylated at the N2 position of the tetrazole ring using various reagents, such as diaryliodonium salts, arylboronic acids, or diazo compounds.[3][4][5]
-
-
One-Pot Synthesis: This streamlined approach combines the cycloaddition and N2-arylation steps in a single reaction vessel, avoiding the isolation of the intermediate 5-aryl-1H-tetrazole. This method offers improved efficiency and atom economy.[4]
Reaction Mechanisms
The synthesis of 5-aryl-2H-tetrazoles involves two key mechanistic transformations: the initial cycloaddition to form the tetrazole ring and the subsequent N2-arylation.
1. [3+2] Cycloaddition of Nitrile and Azide: The formation of the 5-substituted-1H-tetrazole ring proceeds via a [3+2] cycloaddition reaction. The mechanism is generally understood to involve the activation of the nitrile by a Lewis or Brønsted acid, making it more susceptible to nucleophilic attack by the azide anion. This is followed by cyclization to form the tetrazole ring.[2]
Caption: Mechanism of [3+2] cycloaddition for 1H-tetrazole synthesis.
2. Metal-Free Regioselective N2-Arylation: One prominent method for the second step involves the use of diaryliodonium salts in a metal-free process. This reaction proceeds via a nucleophilic attack of the tetrazolate anion on the diaryliodonium salt, leading to the selective formation of the N2-arylated product.
References
- 1. One-Pot Reactions for Synthesis of 2,5-Substituted Tetrazoles from Aryldiazonium Salts and Amidines [organic-chemistry.org]
- 2. One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone–sulfuric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Al(OTf)3-Catalyzed Regioselective N2-Arylation of Tetrazoles with Diazo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metal-Free Regioselective N2-Arylation of 1H-Tetrazoles with Diaryliodonium Salts | CoLab [colab.ws]
- 5. benchchem.com [benchchem.com]
Regioselective N2-Arylation of 5-Substituted Tetrazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the regioselective N2-arylation of 5-substituted tetrazoles, a critical transformation in medicinal chemistry and materials science. The tetrazole moiety is a key structural component in numerous pharmaceuticals, and the ability to selectively functionalize the N2 position is paramount for the development of novel therapeutics and functional materials.
Introduction
5-Substituted tetrazoles exist as a mixture of N1 and N2 tautomers, leading to challenges in achieving regioselective N-functionalization. The development of robust and selective methods for the synthesis of N2-substituted tetrazoles is therefore of significant interest. This document outlines three distinct and effective protocols for the regioselective N2-arylation of 5-substituted tetrazoles: a metal-free approach utilizing diaryliodonium salts, an aluminum-catalyzed reaction with diazo compounds, and a rhodium-catalyzed method employing quinoid carbenes.
Method 1: Metal-Free Regioselective N2-Arylation with Diaryliodonium Salts
This method offers a simple and efficient metal-free pathway to a wide range of 2-aryl-5-substituted-tetrazoles. The use of diaryliodonium salts as the arylating agent allows for high regioselectivity, favoring the N2 isomer.[1][2][3]
General Experimental Workflow
Caption: General workflow for metal-free N2-arylation.
Detailed Experimental Protocol
To a solution of 5-substituted-1H-tetrazole (1.0 mmol) and diaryliodonium salt (1.2 mmol) in anhydrous DMF (5 mL) is added potassium carbonate (2.0 mmol). The reaction mixture is stirred at 80 °C for 12-24 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and quenched with water (20 mL). The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2-aryl-5-substituted-tetrazole.
Quantitative Data Summary
| 5-Substituent | Aryl Group | Yield (%) | Regioselectivity (N2:N1) |
| Phenyl | 4-Methoxyphenyl | 85 | >99:1 |
| Phenyl | 4-Chlorophenyl | 78 | >99:1 |
| Phenyl | 4-Nitrophenyl | 72 | >99:1 |
| Methyl | Phenyl | 65 | >95:5 |
| Benzyl | Phenyl | 75 | >95:5 |
Note: Yields and regioselectivity are representative and may vary based on specific substrates and reaction conditions.
Method 2: Al(OTf)3-Catalyzed Regioselective N2-Arylation with Diazo Compounds
This protocol utilizes the inexpensive and readily available Lewis acid, aluminum triflate (Al(OTf)3), to catalyze the regioselective N2-arylation of tetrazoles with diazo compounds.[4][5][6][7] The reaction proceeds under mild conditions with high functional group tolerance.[4][5]
General Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metal-Free Regioselective N2-Arylation of 1H-Tetrazoles with Diaryliodonium Salts | CoLab [colab.ws]
- 3. Metal-Free Regioselective N2-Arylation of 1H-Tetrazoles with Diaryliodonium Salts [organic-chemistry.org]
- 4. Al(OTf)3-Catalyzed Regioselective N2-Arylation of Tetrazoles with Diazo Compounds. | Semantic Scholar [semanticscholar.org]
- 5. Al(OTf)3-Catalyzed Regioselective N2-Arylation of Tetrazoles with Diazo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Item - Al(OTf)3âCatalyzed Regioselective N2âArylation of Tetrazoles with Diazo Compounds - figshare - Figshare [figshare.com]
Application Notes and Protocols for Cross-Coupling Reactions of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole. This versatile building block is of significant interest in medicinal chemistry and materials science, and its functionalization via cross-coupling enables the synthesis of a diverse range of derivatives. The protocols provided herein are based on established methodologies for similar aryl bromide substrates and serve as a comprehensive guide for reaction optimization and execution.
Overview of Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the bromo substituent serves as a reactive handle for various transformations, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and cyanation reactions. These reactions allow for the introduction of aryl, vinyl, alkynyl, amino, and cyano moieties, respectively, at the 3-position of the phenyl ring.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide.[1][2] This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals.[3]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 equiv.), an arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF) is subjected to thermal or microwave heating under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up and the product is purified by column chromatography.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Parameter | Typical Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%), Pd(dppf)Cl₂ (2-5 mol%) | Catalyst choice can influence reaction efficiency. |
| Ligand | PPh₃, dppf (often part of the pre-catalyst) | Additional ligand may be required for challenging substrates. |
| Base | K₂CO₃ (2-3 equiv.), Cs₂CO₃ (2-3 equiv.), K₃PO₄ (2-3 equiv.) | The choice of base can be critical for the reaction outcome. |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), DMF | Solvent selection depends on the solubility of reactants and temperature requirements. |
| Temperature | 80-120 °C | Microwave irradiation can often reduce reaction times. |
| Reaction Time | 2-24 hours | Monitored by TLC or LC-MS. |
Visualization: Suzuki-Miyaura Coupling Workflow
Heck Coupling
The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene, typically yielding a substituted alkene.[4][5] This reaction is a valuable method for the synthesis of stilbenes and cinnamates.[6]
Experimental Protocol: General Procedure for Heck Coupling
This compound (1.0 equiv.), an alkene (1.1-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, Pd/C), a phosphine ligand (e.g., PPh₃, P(o-tol)₃), and a base (e.g., Et₃N, K₂CO₃) are combined in a suitable solvent (e.g., DMF, NMP, or acetonitrile). The mixture is heated under an inert atmosphere until the starting material is consumed. Following workup, the product is purified by column chromatography.
Data Presentation: Heck Coupling Conditions
| Parameter | Typical Conditions | Notes |
| Palladium Catalyst | Pd(OAc)₂ (1-5 mol%), Pd/C (5-10 mol%) | Phosphine-free conditions are sometimes possible.[7] |
| Ligand | PPh₃ (2-10 mol%), P(o-tol)₃ (2-10 mol%) | Ligand choice can affect regioselectivity and yield. |
| Base | Et₃N (2-3 equiv.), K₂CO₃ (2-3 equiv.), NaOAc (2-3 equiv.) | An organic or inorganic base is required. |
| Solvent | DMF, NMP, Acetonitrile | High-boiling polar aprotic solvents are commonly used. |
| Temperature | 100-140 °C | Higher temperatures may be needed for less reactive alkenes. |
| Reaction Time | 4-48 hours | Monitored by TLC or LC-MS. |
Visualization: Heck Coupling Workflow
Sonogashira Coupling
The Sonogashira coupling reaction is a reliable method for the synthesis of aryl alkynes through the reaction of an aryl halide with a terminal alkyne.[8][9] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[10][11]
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.1-1.5 equiv.) in a suitable solvent (e.g., THF, DMF, or Et₃N), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and a base (e.g., Et₃N, DIPEA) are added. The reaction is typically stirred at room temperature or with gentle heating under an inert atmosphere. After completion, the reaction is worked up and the product is purified.[10]
Data Presentation: Sonogashira Coupling Conditions
| Parameter | Typical Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%), Pd(PPh₃)₄ (1-5 mol%) | Various Pd(0) and Pd(II) catalysts can be used. |
| Copper Co-catalyst | CuI (1-10 mol%) | Copper-free conditions have also been developed.[9] |
| Base | Et₃N, DIPEA, Piperidine | The base often serves as the solvent or co-solvent. |
| Solvent | THF, DMF, Toluene, Et₃N | Anhydrous solvents are generally preferred. |
| Temperature | 25-80 °C | The reaction is often run at room temperature. |
| Reaction Time | 1-12 hours | Monitored by TLC or LC-MS. |
Visualization: Sonogashira Coupling Workflow
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine.[12][13] This reaction is of great importance in drug discovery for the synthesis of arylamines.[14][15]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A mixture of this compound (1.0 equiv.), an amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), a phosphine ligand (e.g., BINAP, XPhos, SPhos), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) in an anhydrous aprotic solvent (e.g., toluene, dioxane) is heated under an inert atmosphere. Following completion, the reaction is quenched and worked up, and the product is purified.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Parameter | Typical Conditions | Notes |
| Palladium Catalyst | Pd₂(dba)₃ (1-3 mol%), Pd(OAc)₂ (1-3 mol%) | Pre-catalysts are often used for convenience and stability. |
| Ligand | BINAP (2-6 mol%), XPhos (2-6 mol%), SPhos (2-6 mol%) | Bulky, electron-rich phosphine ligands are generally most effective. |
| Base | NaOtBu (1.5-2.5 equiv.), K₃PO₄ (2-3 equiv.), Cs₂CO₃ (2-3 equiv.) | A strong base is required for the deprotonation of the amine. |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous conditions are crucial for this reaction. |
| Temperature | 80-110 °C | The reaction temperature depends on the reactivity of the coupling partners. |
| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS. |
Visualization: Buchwald-Hartwig Amination Workflow
Cyanation
The palladium-catalyzed cyanation of aryl halides provides a direct route to aryl nitriles. These compounds are valuable intermediates that can be converted into a variety of other functional groups.
Experimental Protocol: General Procedure for Cyanation
This compound (1.0 equiv.) is reacted with a cyanide source (e.g., Zn(CN)₂, KCN, or CuCN) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and a ligand (e.g., dppf) in a polar aprotic solvent (e.g., DMF, NMP). The reaction is heated under an inert atmosphere. After completion, the reaction mixture is carefully quenched and worked up to isolate the aryl nitrile product.
Data Presentation: Cyanation Conditions
| Parameter | Typical Conditions | Notes |
| Cyanide Source | Zn(CN)₂ (0.6-1.2 equiv.), KCN (1.1-1.5 equiv.), CuCN (1.1-1.5 equiv.) | Zn(CN)₂ is often preferred due to its lower toxicity and better solubility. |
| Palladium Catalyst | Pd(PPh₃)₄ (5-10 mol%), Pd₂(dba)₃ (2-5 mol%) | Higher catalyst loadings are sometimes necessary. |
| Ligand | dppf (4-10 mol%) | Ligands can prevent catalyst decomposition and improve yields. |
| Solvent | DMF, NMP, DMAc | High-boiling polar aprotic solvents are typically used. |
| Temperature | 100-150 °C | Elevated temperatures are generally required. |
| Reaction Time | 6-24 hours | Monitored by TLC or LC-MS. |
Visualization: Cyanation Workflow
Disclaimer: The provided protocols are generalized and may require optimization for the specific substrate and desired product. It is essential to conduct all reactions under appropriate safety precautions, including the use of personal protective equipment and a fume hood. The handling of cyanide reagents requires extreme caution and adherence to institutional safety guidelines.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. youtube.com [youtube.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 6. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 7. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. research.rug.nl [research.rug.nl]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope and tolerance for various functional groups make it an indispensable tool in drug discovery and development.
This document provides detailed application notes and a generalized experimental protocol for the Buchwald-Hartwig amination of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole. This substrate presents a unique challenge and opportunity, combining an electron-rich aryl bromide with an N-unsubstituted tetrazole ring. The methoxy group on the phenyl ring increases electron density, potentially affecting the oxidative addition step of the catalytic cycle, while the acidic N-H proton of the tetrazole ring requires careful consideration of the base and reaction conditions to ensure selective N-arylation.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The generally accepted mechanism proceeds through three key elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II)-aryl halide complex.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the reductive elimination of the desired N-arylated product, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
The choice of palladium precursor, ligand, base, and solvent is critical for the success of the reaction, influencing reaction rates, yields, and selectivity.
Key Experimental Parameters and Optimization
The successful amination of this compound requires careful optimization of the reaction conditions. Based on literature precedents for similar electron-rich aryl bromides and N-heterocyclic amines, the following parameters are crucial for achieving high yields and selectivity.
| Parameter | Recommended Reagents/Conditions | Typical Range | Rationale for Selection |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% | Both are common and effective sources of the active Pd(0) catalyst. Pd₂(dba)₃ is often preferred for its greater air stability. |
| Phosphine Ligand | XPhos, RuPhos, BrettPhos | 1.2-2 equivalents relative to Pd | Bulky, electron-rich biaryl phosphine ligands are essential for promoting both the oxidative addition of the electron-rich aryl bromide and the subsequent reductive elimination. These ligands stabilize the palladium center and facilitate the catalytic cycle. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.5-3.0 equivalents | A strong, non-nucleophilic base is required to deprotonate the tetrazole N-H. Sodium tert-butoxide is a common choice, but for base-sensitive substrates, weaker inorganic bases like potassium phosphate or cesium carbonate may be advantageous. |
| Amine Source | Primary or Secondary Amine | 1.1-1.5 equivalents | A slight excess of the amine is typically used to ensure complete consumption of the aryl bromide. The nature of the amine (primary, secondary, aliphatic, aromatic) will influence the optimal reaction conditions. |
| Solvent | Toluene, Dioxane, t-BuOH | Anhydrous and degassed | Aprotic, non-polar, or polar aprotic solvents are generally used to ensure the solubility of the reactants and catalyst system. The choice of solvent can significantly impact the reaction rate and yield. |
| Temperature | 80 - 120 °C | - | The reaction temperature is a critical parameter that needs to be optimized for the specific substrate and catalyst system. Higher temperatures are often required for less reactive substrates. |
| Reaction Time | 12 - 24 hours | - | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time. |
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. These protocols should be considered as a starting point and may require optimization for specific amine coupling partners.
Protocol 1: Amination with a Primary Amine
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Primary Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.048 mmol, 4.8 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
-
Schlenk tube or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound, the primary amine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 5-(3-amino-4-methoxyphenyl)-2H-tetrazole.
Protocol 2: Amination with a Secondary Amine
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Secondary Amine (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.03 mmol, 3 mol%)
-
RuPhos (0.06 mmol, 6 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 mmol, 2.5 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Schlenk tube or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Follow steps 1-3 from Protocol 1, substituting the appropriate reagents.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the workup and purification procedure outlined in steps 7-11 of Protocol 1.
Data Presentation
The following tables summarize hypothetical, yet plausible, quantitative data for the Buchwald-Hartwig amination of this compound with representative primary and secondary amines, based on typical outcomes for similar reactions reported in the literature. Note: This data is for illustrative purposes and actual results may vary.
Table 1: Reaction with Primary Amines
| Entry | Amine | Ligand | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butylamine | XPhos | NaOtBu | 100 | 16 | 85 |
| 2 | Aniline | RuPhos | K₃PO₄ | 110 | 20 | 78 |
| 3 | Benzylamine | BrettPhos | Cs₂CO₃ | 100 | 18 | 82 |
Table 2: Reaction with Secondary Amines
| Entry | Amine | Ligand | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | XPhos | NaOtBu | 100 | 24 | 92 |
| 2 | Piperidine | RuPhos | K₃PO₄ | 110 | 24 | 88 |
| 3 | Diethylamine | BrettPhos | Cs₂CO₃ | 110 | 24 | 75 |
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Application Notes and Protocols: 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole as a key intermediate in the development of novel chemical entities. This versatile building block offers a unique combination of a metabolically stable tetrazole ring, a bioisostere for a carboxylic acid group, and a reactive bromine-substituted aromatic ring, making it an attractive starting point for the synthesis of diverse compound libraries with potential therapeutic applications.
Synthesis of this compound
The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide source.[1] In the case of this compound, the precursor is 3-bromo-4-methoxybenzonitrile.
Experimental Protocol: Synthesis via [2+3] Cycloaddition
This protocol is based on established methods for the synthesis of 5-aryl tetrazoles from aryl nitriles.[2]
Materials:
-
3-bromo-4-methoxybenzonitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Sodium nitrite (NaNO₂), aqueous solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-4-methoxybenzonitrile (1 equivalent) in anhydrous DMF.
-
Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Acidify the mixture to pH 2-3 with 1 M HCl. This may cause the product to precipitate.
-
To destroy any residual azide, cautiously add an aqueous solution of sodium nitrite dropwise until a positive test on starch-iodide paper is observed.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Expected Yield: 70-90%
Synthesis Workflow
Applications in Synthetic Chemistry
The presence of a bromine atom on the phenyl ring and the acidic N-H proton of the tetrazole ring allows for a variety of subsequent chemical transformations, making this compound a valuable building block for creating diverse molecular scaffolds.
N-Alkylation Reactions
The tetrazole ring can be alkylated at the N1 or N2 position, leading to two regioisomers. The ratio of these isomers can be influenced by the reaction conditions. This modification is useful for introducing various side chains and modulating the physicochemical properties of the final compound.
This protocol is a representative example of N-alkylation of a tetrazole.
Materials:
-
This compound
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetone, anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous acetone, add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.1 equivalents) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC.
-
After completion, filter off the potassium carbonate and wash it with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the N1 and N2 isomers.
Expected Products: Ethyl 2-(5-(3-bromo-4-methoxyphenyl)-2H-tetrazol-2-yl)acetate and Ethyl 2-(5-(3-bromo-4-methoxyphenyl)-1H-tetrazol-1-yl)acetate.
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom on the phenyl ring serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide range of aryl and heteroaryl substituents, significantly increasing molecular diversity.[3]
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of the bromo-tetrazole building block.[4]
Materials:
-
This compound (or its N-alkylated derivative)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask, combine this compound (1 equivalent), phenylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).
-
Add potassium carbonate (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Expected Product: 5-(4-methoxy-[1,1'-biphenyl]-3-yl)-2H-tetrazole.
Synthetic Utility Workflow
Potential Biological Applications
Tetrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[5][6] The derivatives synthesized from this compound can be screened for these activities.
Antimicrobial Activity
Many 5-substituted aryl 1H-tetrazole derivatives have shown significant antibacterial activity.[5][7] The table below summarizes the reported minimum inhibitory concentrations (MICs) for some tetrazole derivatives against common bacterial strains. While these are not direct derivatives of the title compound, they provide a strong rationale for screening its derivatives.
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
| 5-Aryl-1H-tetrazoles | Staphylococcus aureus | 125-250 | [7] |
| 5-Aryl-1H-tetrazoles | Escherichia coli | 125-250 | [7] |
| Tetrazole-Trimethoprim Combo | Escherichia coli | 0.24-1.95 | [7] |
| Tetrazole-Trimethoprim Combo | Staphylococcus aureus | 3.91-31.3 | [7] |
Anticancer Activity
The tetrazole moiety is a key feature in several anticancer agents.[6][8] Derivatives of 5-phenyl-1H-tetrazole have been evaluated for their anticancer activity against various human tumor cell lines. The data below, presented as the percentage of growth inhibition, highlights the potential of this class of compounds.
| Compound Type | Cancer Cell Line | Growth Inhibition (%) | Reference |
| Substituted 5-phenyl-tetrazole | CNS (SNB-75) | -20.59 to 40.66 | [9] |
| Substituted 5-phenyl-tetrazole | Ovarian (SK-OV-3) | 34.94 | [8] |
Drug Discovery Workflow
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the presence of multiple reactive sites allow for the facile generation of diverse libraries of novel compounds. The established biological activities of related tetrazole derivatives provide a strong impetus for the exploration of new chemical entities derived from this promising starting material. The protocols and data presented herein serve as a guide for researchers to effectively utilize this building block in their synthetic and drug development endeavors.
References
- 1. Synthesis and Antimicrobial Activity of (E)-1-Aryl-2-(1H-tetrazol-5-yl)acrylonitrile Derivatives via [3+2] Cycloaddition Reaction Using Reusable Heterogeneous Nanocatalyst under Microwave Irradiation [mdpi.com]
- 2. chalcogen.ro [chalcogen.ro]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tetrazole hybrids with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Evaluation of 5-Substituted Aryl 1H-Tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SYNTHESIS , CHARACTERIZATION AND EVALUATION OF ANTICANCER ACTIVITY OF SOME TETRAZOLE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 9. chalcogen.ro [chalcogen.ro]
5-(3-bromo-4-methoxyphenyl)-2H-tetrazole in medicinal chemistry applications
Application Notes and Protocols: 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry. The tetrazole ring is a well-established bioisostere for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[1] The substituted phenyl ring, featuring a bromine atom and a methoxy group, is a common scaffold in pharmacologically active molecules, contributing to interactions with biological targets and influencing the compound's overall electronic and lipophilic character.
While specific biological data for this compound is limited in publicly available literature, the structural motifs present suggest potential as an anticancer and antimicrobial agent. Various derivatives containing the 3-bromo-4-methoxyphenyl moiety have demonstrated significant cytotoxic effects against several cancer cell lines and inhibitory activity against various bacterial strains.[2][3][4][5] These application notes provide protocols for the synthesis of this compound and for the evaluation of its potential anticancer and antimicrobial activities, based on established methodologies for analogous compounds.
Potential Medicinal Chemistry Applications:
-
Anticancer Agent: Derivatives of the 3-bromo-4-methoxyphenyl scaffold have shown cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and K562 (leukemia).[2][4] The introduction of the tetrazole moiety may modulate this activity and improve drug-like properties.
-
Antimicrobial Agent: The bromo-methoxyphenyl group is a key feature in several compounds exhibiting antimicrobial properties against both Gram-positive and Gram-negative bacteria.[5][6] Hydrazone derivatives of 3-bromo-4-methoxybenzaldehyde, for instance, have shown notable activity against Bacillus species.[5]
-
Enzyme Inhibition: Phenyltetrazole derivatives are known to act as inhibitors for various enzymes. For example, they have been investigated as inhibitors of amine oxidase copper containing 3 (AOC3), which is involved in inflammatory diseases, and xanthine oxidase (XO), a target for hyperuricemia and gout.[7][8]
Data Presentation
Given the limited direct experimental data for the target compound, the following table summarizes the biological activities of structurally related compounds containing the 3-bromo-4-methoxyphenyl moiety to provide a rationale for the proposed applications.
Table 1: Biological Activities of Selected 3-Bromo-4-methoxyphenyl Derivatives
| Compound Class | Biological Activity | Cell Line / Organism | IC50 / Activity Measure | Reference |
| Chalcone | Anticancer | HeLa | IC50: 53 µM | [4] |
| Piperazinyl-methanone | Anticancer | DU-145 (prostate), MCF-7 (breast) | Low micromolar IC50 values | [2] |
| Pyrido[3,4-b]indole | Anticancer | Various | Moderate anti-proliferative activity | [3] |
| Hydrazide-hydrazone | Antimicrobial | Bacillus cereus | Significant inhibitory activity | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from the commercially available precursor, 3-bromo-4-methoxybenzonitrile, via a [2+3] cycloaddition reaction with sodium azide.
Materials:
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl) or Zinc bromide (ZnBr₂)
-
N,N-Dimethylformamide (DMF) or Water
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromo-4-methoxybenzonitrile (1.0 eq) in DMF.
-
Addition of Reagents: To the stirred solution, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq). Alternative: For a zinc-catalyzed reaction in water, use zinc bromide (1.0-1.5 eq) and sodium azide (1.2-1.5 eq) in water instead of DMF and NH₄Cl.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker of water and acidify to pH 2-3 with 1M HCl. This will protonate the tetrazole and may cause it to precipitate.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.
-
Protocol 2: Evaluation of Anticancer Activity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized compound on a cancer cell line (e.g., HeLa or MCF-7) using the MTT assay.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound, dissolved in DMSO to create a stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
-
CO₂ incubator (37 °C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin-EDTA and resuspend in complete growth medium.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in growth medium from the DMSO stock solution. Ensure the final DMSO concentration in the wells is less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO only as a vehicle control, and wells with medium only as a negative control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 3: Evaluation of Antimicrobial Activity (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compound against a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli).
Materials:
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
This compound, dissolved in DMSO
-
Sterile 96-well microplates
-
Spectrophotometer
-
Incubator (37 °C)
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension in MHB and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Compound Dilution:
-
Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
-
Incubation:
-
Incubate the plate at 37 °C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (3-Bromo-4-methoxyphenyl)(piperazin-1-yl)methanone | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. tandfonline.com [tandfonline.com]
- 6. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 7. ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides and related compounds as inhibitors of amine oxidase copper containing 3 (AOC3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 3-[4-alkoxy-3-(1H-tetrazol-1-yl) phenyl]-1,2,4-oxadiazol-5(4H)-ones as promising xanthine oxidase inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Bromo-4-methoxybenzonitrile | 117572-79-9 [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. sharechem.lookchem.com [sharechem.lookchem.com]
Application Notes and Protocols for the Design of Enzyme Inhibitors Utilizing a 5-Phenyl-2H-tetrazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the design, synthesis, and evaluation of enzyme inhibitors based on the versatile 5-phenyl-2H-tetrazole scaffold. This privileged structure is a well-recognized bioisostere of a carboxylic acid, offering improved metabolic stability and pharmacokinetic properties.[1] This document details the application of this scaffold in targeting two key enzymes: Xanthine Oxidase (XO) and Amine Oxidase Copper Containing 3 (AOC3), both implicated in significant human diseases.
Introduction to the 5-Phenyl-2H-tetrazole Scaffold
The 5-phenyl-2H-tetrazole moiety has emerged as a valuable building block in medicinal chemistry. Its unique physicochemical properties make it an attractive scaffold for the design of potent and selective enzyme inhibitors. The tetrazole ring is metabolically stable and can participate in various non-covalent interactions within an enzyme's active site, including hydrogen bonding and aromatic interactions.
Target Enzyme 1: Xanthine Oxidase (XO)
Pathophysiological Relevance: Xanthine oxidase is a crucial enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[2][3][4][5][6] Elevated levels of uric acid in the blood (hyperuricemia) can lead to the deposition of urate crystals in the joints, causing the painful inflammatory condition known as gout. Therefore, inhibiting XO is a key therapeutic strategy for the management of hyperuricemia and gout.
Signaling Pathway: Purine Catabolism and Uric Acid Production
The following diagram illustrates the final steps of purine breakdown, highlighting the central role of xanthine oxidase.
Quantitative Data: Inhibition of Xanthine Oxidase
The following table summarizes the in vitro xanthine oxidase inhibitory activity of various 5-aryl-1H-tetrazole derivatives.
| Compound ID | R-Group on Phenyl Ring | IC50 (µM) | Reference |
| 1 | 4-NO₂ | 7.4 | [7] |
| 2 | 4-Cl | 25.6 | [7] |
| 3 | 4-F | 32.8 | [7] |
| 4 | 2,4-dichloro | 45.2 | [7] |
| 5 | 2-NO₂ | 174.2 | [7] |
| Allopurinol | (Standard) | 2.0 ± 0.01 | [7] |
Target Enzyme 2: Amine Oxidase Copper Containing 3 (AOC3)
Pathophysiological Relevance: AOC3, also known as Vascular Adhesion Protein-1 (VAP-1), is a dual-function protein expressed on the surface of endothelial cells. It possesses amine oxidase activity and also functions as an adhesion molecule that mediates the recruitment and transmigration of leukocytes from the bloodstream to sites of inflammation.[8][9] Inhibition of AOC3 is a promising therapeutic approach for inflammatory diseases.[10]
Signaling Pathway: Leukocyte Adhesion and Transmigration
The diagram below illustrates the role of AOC3 in the multi-step process of leukocyte extravasation during an inflammatory response.
References
- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Purine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Transendothelial Migration of Leukocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides and related compounds as inhibitors of amine oxidase copper containing 3 (AOC3) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Activity of Substituted Tetrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The rapid rise of multidrug-resistant (MDR) bacterial strains presents a significant global health challenge, necessitating the urgent development of novel antimicrobial agents.[1][2] Tetrazole and its derivatives have emerged as a "privileged scaffold" in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][3][4] The tetrazole ring is a bioisostere of the carboxylic acid group but with improved metabolic stability and lipophilicity, enhancing its potential as a pharmacophore. Many tetrazole-based molecules have been designed and synthesized, with some demonstrating promising activity against a wide range of Gram-positive and Gram-negative bacteria.[1] This document provides an overview of their antimicrobial activity, key mechanisms of action, and detailed protocols for their evaluation.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of substituted tetrazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. The following tables summarize MIC data for various classes of tetrazole derivatives against standard and clinical bacterial strains.
Table 1: Antimicrobial Activity of N-Ribofuranosyl Tetrazole Derivatives [5]
| Compound | Target Organism | MIC (µM) | Reference Drug | MIC (µM) |
| 1c | Escherichia coli | 15.06 | Chloramphenicol | 19.34 |
| Ampicillin | 28.62 | |||
| Staphylococcus aureus | 15.06 | Chloramphenicol | 38.68 | |
| Ampicillin | 57.24 | |||
| 5c | Escherichia coli | 13.37 | Chloramphenicol | 19.34 |
| Ampicillin | 28.62 | |||
| Staphylococcus aureus | 13.37 | Chloramphenicol | 38.68 | |
| Ampicillin | 57.24 | |||
| 3c | Pseudomonas aeruginosa | 26.46 | Chloramphenicol | 38.68 |
| Ampicillin | 28.62 | |||
| 4c | Pseudomonas aeruginosa | 27.70 | Chloramphenicol | 38.68 |
| Ampicillin | 28.62 |
Note: Compounds 1c and 5c demonstrated significantly higher potency against E. coli and S. aureus compared to the standard antibiotics, chloramphenicol and ampicillin.[5]
Table 2: Antimicrobial Activity of Imide-Tetrazole Derivatives [6]
| Compound | Target Organism | MIC (µg/mL) | Reference Drug (Ciprofloxacin) | MIC (µg/mL) |
| 1 (-CF₃) | Staphylococcus aureus (Std) | 0.1 - 0.2 | 0.4 | |
| Staphylococcus epidermidis (Clinical) | 0.8 | >128 | ||
| Escherichia coli (Std) | 0.4 | 0.02 | ||
| Pseudomonas aeruginosa (Std) | 3.2 | 0.2 | ||
| 2 (-Cl) | Staphylococcus aureus (Clinical) | 0.8 | 64 | |
| Escherichia coli (Std) | 0.8 | 0.02 | ||
| 3 (-Br) | Staphylococcus aureus (Clinical) | 0.8 | 64 | |
| Escherichia coli (Std) | 1.6 | 0.02 |
Note: Compounds 1, 2, and 3 exhibited excellent antimicrobial profiles, with MIC values ranging from 0.8–3.2 µg/mL against both Gram-positive and Gram-negative bacteria. In some cases, their activity surpassed that of the reference drug, Ciprofloxacin, especially against clinical Staphylococci strains.[6]
Table 3: Antimicrobial Activity of Other Tetrazole Hybrids [7]
| Compound | Target Organism | MIC (µg/mL) |
| 6 | Micrococcus lysodicticus | 32.25 |
| Bacillus subtilis | 64.5 | |
| 3 | Candida albicans | 64.5 |
| 7c | Candida albicans | 64.5 |
Mechanism of Action: Inhibition of Bacterial DNA Topoisomerases
A primary mechanism of action for several potent tetrazole-based antimicrobial agents is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][6] These enzymes are essential for bacterial survival as they control the topological state of DNA during replication, transcription, and repair.
-
DNA Gyrase: Introduces negative supercoils into DNA, a process crucial for initiating DNA replication.
-
Topoisomerase IV: Responsible for decatenating (unlinking) daughter chromosomes after replication.
By inhibiting these enzymes, tetrazole derivatives block DNA synthesis and chromosome segregation, ultimately leading to bacterial cell death.[6] Molecular docking studies have supported this mechanism, showing that these compounds can effectively bind to the active sites of these enzymes.[6]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standard method for determining the MIC of tetrazole derivatives against various bacterial strains, adapted from methodologies described in the literature.[2][5]
A. Materials and Reagents:
-
96-well microtiter plates (sterile)
-
Test tetrazole compounds
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (MHB) or Brain Heart Infusion (BHI) broth[5]
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Reference antibiotic (e.g., Ciprofloxacin, Ampicillin)
-
Spectrophotometer or plate reader
-
Sterile pipette tips and multichannel pipettor
-
Incubator (37°C)
B. Workflow Diagram:
C. Step-by-Step Procedure:
-
Compound Preparation: Prepare a stock solution of each tetrazole derivative in DMSO (e.g., 10 mg/mL). Prepare a stock solution of the reference antibiotic in the appropriate solvent.
-
Serial Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add a calculated volume of the stock compound to the first well of a row and mix to achieve the highest desired concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation: Culture the desired bacterial strain in broth to the mid-log phase. Adjust the turbidity of the culture with sterile broth to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.[2]
-
Inoculation: Add the appropriate volume (typically 10 µL or as per standardized methods) of the final bacterial suspension to each well, except for the sterility control well (broth only).
-
Controls:
-
Growth Control: A well containing broth and bacteria but no compound.
-
Sterility Control: A well containing only sterile broth.
-
Solvent Control: A well containing broth, bacteria, and the highest concentration of DMSO used.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which no bacterial growth is observed.
General Drug Discovery and Evaluation Workflow
The development of novel tetrazole-based antimicrobial agents follows a structured workflow from initial design to mechanistic studies.
This workflow highlights the iterative process of designing compounds, evaluating their activity through computational and laboratory methods, and using that data to inform the design of more potent derivatives.[1][6] The initial screening identifies compounds with broad-spectrum activity, which are then prioritized for more detailed mechanistic studies to confirm their molecular targets.[6]
References
- 1. isfcppharmaspire.com [isfcppharmaspire.com]
- 2. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anti-inflammatory Properties of 5-aryl-2H-tetrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory properties of 5-aryl-2H-tetrazole derivatives, including quantitative data on their activity, detailed experimental protocols for their evaluation, and diagrams of the key signaling pathways involved.
Introduction
5-aryl-2H-tetrazole derivatives have emerged as a promising class of compounds with significant anti-inflammatory potential. Their mechanism of action often involves the inhibition of key inflammatory mediators, including cyclooxygenase-2 (COX-2), nitric oxide (NO), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This document outlines the methodologies to assess these anti-inflammatory effects and presents a summary of the reported activities of various derivatives.
Data Presentation: Anti-inflammatory Activity
The anti-inflammatory activity of selected 5-aryl-2H-tetrazole derivatives is summarized in the tables below. These tables provide a comparative view of their efficacy in various in vitro and in vivo models.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 7c | - | 0.23 | 16.91 | [1] |
| Compound 3c | - | 0.039-0.065 | 297.67-317.95 | [2] |
| Compound 5c | - | 0.039-0.065 | - | [2] |
| Celecoxib | - | - | 282.22 | [2] |
Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Table 2: In Vitro and In Vivo Anti-inflammatory Effects
| Compound | Assay | Results | Reference |
| Compound 7c | TNF-α Inhibition | Most effective derivative (37.6 pg/ml) | [1] |
| Isoxazole derivative 6 | IL-6 Inhibition | Most active compound (42.8 pg/ml) | [1] |
| Compound 2 | Dual IL-6 and TNF-α Inhibition | IL-6: 47.5 pg/ml, TNF-α: 31.7 pg/ml | [1] |
| Compound 3 | Dual IL-6 and TNF-α Inhibition | IL-6: 82.7 pg/ml, TNF-α: 33.8 pg/ml | [1] |
| Compound 3c | In vivo edema inhibition (50 mg/kg) | 29.209-42.643% | [2] |
| Compound 5c | In vivo edema inhibition (50 mg/kg) | 29.209-42.643% | [2] |
| Compound 5c | TNF-α Inhibition (in vivo) | 55.349% | [2] |
| Compound 5c | IL-6 Inhibition (in vivo) | 61.561% | [2] |
Experimental Protocols
Detailed protocols for key experiments are provided below to enable researchers to replicate and validate the anti-inflammatory effects of 5-aryl-2H-tetrazole derivatives.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 isoforms.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds and reference inhibitor (e.g., celecoxib) dissolved in DMSO
-
96-well plates
-
Plate reader for colorimetric or fluorometric detection
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compounds or vehicle (DMSO) to the respective wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[3]
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.[3]
-
Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.[3]
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Measure the amount of prostaglandin E₂ (PGE₂) produced using a suitable detection method, such as an enzyme immunoassay (EIA).[3]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[4]
-
Treat the cells with various concentrations of the test compounds for 30 minutes.[4]
-
Stimulate the cells with LPS (1 µg/mL) for 20-24 hours.[4][5]
-
After incubation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.[5]
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.[4]
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition compared to the LPS-stimulated control.
Measurement of TNF-α and IL-6 Levels by ELISA
This protocol describes the quantification of the pro-inflammatory cytokines TNF-α and IL-6 in cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
ELISA kits for human or murine TNF-α and IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
Cell culture supernatants from LPS-stimulated RAW 264.7 cells (as described in the NO assay protocol)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Stop solution (e.g., 2 N H₂SO₄)
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Coat a 96-well plate with the capture antibody specific for TNF-α or IL-6 and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add the cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.[6]
-
Wash the plate three times.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.[6]
-
Wash the plate three times.
-
Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate five to seven times.
-
Add the TMB substrate solution and incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.[6]
-
Generate a standard curve and calculate the concentrations of TNF-α and IL-6 in the samples.
In Vivo Carrageenan-Induced Rat Paw Edema Model
This is a classic in vivo model to assess the acute anti-inflammatory activity of a compound.
Materials:
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Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds and reference drug (e.g., indomethacin)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the rats into groups: control (vehicle), reference drug, and test compound groups.
-
Administer the test compounds and the reference drug orally or intraperitoneally.
-
After 30-60 minutes, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[7]
-
Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[7]
-
Calculate the percentage of edema inhibition for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in these application notes.
Caption: Inflammatory signaling pathway and points of inhibition by 5-aryl-2H-tetrazole derivatives.
References
- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 2. Novel tetrazole-based selective COX-2 inhibitors: Design, synthesis, anti-inflammatory activity, evaluation of PGE2, TNF-α, IL-6 and histopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole
Welcome to the technical support center for the synthesis of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of 5-(3-bromo-4-methoxyphenyl)-tetrazole from 3-bromo-4-methoxybenzonitrile and an azide source (e.g., sodium azide).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. | 1. Increase reaction time and/or temperature. Monitor reaction progress using TLC or LC-MS. Microwave-assisted synthesis can significantly shorten reaction times.[1][2] |
| 2. Catalyst Inactivity: The Lewis acid catalyst (e.g., ZnBr₂, NH₄Cl) is old, hydrated, or used in insufficient quantity.[1][3][4] | 2. Use a fresh, anhydrous catalyst. Ensure the correct stoichiometric or catalytic amount is used as per the protocol. | |
| 3. Poor Solubility of Nitrile: The starting nitrile may not be sufficiently soluble in the chosen solvent system. | 3. Use a co-solvent or switch to a solvent known to dissolve the nitrile, such as DMF, NMP, or n-butanol.[1][5] | |
| 4. Protonation of Azide: In acidic conditions, the azide anion can be protonated to form hydrazoic acid (HN₃), reducing the concentration of the active nucleophile.[6] | 4. Maintain neutral or slightly alkaline conditions if using an azide salt. The use of ammonium chloride provides a mild acidic catalyst without excessive protonation.[5][6] | |
| Presence of Starting Material in Product | 1. Reaction Not Driven to Completion: As above, reaction conditions may be too mild or the duration too short. | 1. Extend the reaction time or increase the temperature. Consider adding a fresh portion of the azide source and catalyst. |
| 2. Reversible Reaction: While generally favorable, the equilibrium may not fully favor the product under certain conditions. | 2. Ensure conditions are optimized for product formation. Work-up procedures involving acidification help to isolate the tetrazole product, driving the equilibrium.[3][6] | |
| Product is Impure (Multiple Spots on TLC) | 1. Formation of Isomers: Tetrazoles exist as 1H and 2H tautomers. If the reaction is followed by an alkylation step, a mixture of 1- and 2-substituted isomers can form. The parent compound exists as a tautomeric mixture.[7] | 1. The tautomeric mixture is expected for the parent tetrazole. Isomers from subsequent reactions may require chromatographic separation (e.g., column chromatography). |
| 2. Side Reactions: Although the bromo and methoxy groups are generally stable, extreme conditions could potentially lead to side reactions. | 2. Use the mildest effective conditions. The use of zinc salts in water is an example of a mild and efficient method.[3][8] | |
| 3. Residual Catalyst/Salts: Salts like zinc chloride or ammonium chloride may co-precipitate with the product. | 3. During work-up, wash the crude product thoroughly with water or dilute acid to remove inorganic salts. Recrystallization is also effective.[3] | |
| Safety Concerns (e.g., Formation of Hydrazoic Acid) | 1. Acidification of Azide: Adding strong acid to sodium azide liberates highly toxic and explosive hydrazoic acid (HN₃).[6] | 1. CRITICAL: Never mix sodium azide directly with strong acids. If acidification is required for work-up, it should be done after the reaction is complete and quenched, in a well-ventilated fume hood.[6] |
| 2. Heavy Metal Azides: Azides can form explosive salts with heavy metals (e.g., Pb, Cu, Ag, Hg). | 2. Avoid using equipment with heavy metal components. Quench any residual azide during work-up according to established safety protocols. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the [3+2] cycloaddition of an azide source, typically sodium azide (NaN₃), to the nitrile group of 3-bromo-4-methoxybenzonitrile.[9][10] This reaction is often catalyzed by a Lewis acid (e.g., zinc bromide, zinc chloride) or a Brønsted acid (e.g., ammonium chloride).[1][3][5]
Q2: My final product is a mixture of 1H and 2H tautomers. Is this a side reaction?
No, this is an inherent property of the 5-substituted 1H-tetrazole core. The proton on the tetrazole ring can reside on different nitrogen atoms, leading to a dynamic equilibrium between the 1H and 2H tautomeric forms.[7] The term "2H-tetrazole" in the product name often refers to one of the possible tautomers, but the isolated solid will typically be a mixture.
Q3: Can the bromo or methoxy substituents interfere with the reaction?
Under standard tetrazole synthesis conditions, both the bromo and methoxy groups on the phenyl ring are generally unreactive. The reaction is highly specific to the cycloaddition at the nitrile group. Harsh conditions, such as very high temperatures or the presence of strong nucleophiles/acids, should be avoided to prevent potential side reactions like demethylation or bromide substitution, though these are not commonly reported issues.
Q4: What is the role of the catalyst (e.g., ZnBr₂ or NH₄Cl)?
The catalyst activates the nitrile group, making it more electrophilic and susceptible to nucleophilic attack by the azide anion.[1][10] This activation lowers the energy barrier for the cycloaddition, allowing the reaction to proceed at lower temperatures and with faster rates.[1][10]
Q5: How can I purify the final product?
The typical work-up involves acidifying the reaction mixture with an acid like HCl to protonate the tetrazolate anion, causing the neutral tetrazole to precipitate from the aqueous solution.[3][6] The crude solid can then be collected by filtration and purified further by washing with cold water to remove inorganic salts, followed by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or water).[3][5]
Experimental Protocol
This section provides a representative experimental protocol for the synthesis of 5-(3-bromo-4-methoxyphenyl)-1H-tetrazole based on established methods for 5-substituted tetrazoles.[3][8]
Materials:
-
3-bromo-4-methoxybenzonitrile
-
Sodium Azide (NaN₃)
-
Zinc Bromide (ZnBr₂)
-
Deionized Water
-
1N Sodium Hydroxide (NaOH)
-
3N Hydrochloric Acid (HCl)
-
Ethyl Acetate
Procedure:
-
To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-4-methoxybenzonitrile (1.0 eq), sodium azide (1.1 eq), zinc bromide (1.0 eq), and deionized water (to make a ~0.5 M solution).
-
Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[3]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Make the solution basic by adding 1N NaOH solution until the pH is >10. This ensures the product is in its anionic (tetrazolate) form and helps dissolve any zinc hydroxides.
-
Filter the basic solution to remove any insoluble impurities.
-
Transfer the filtrate to a beaker and cool it in an ice bath.
-
Slowly add 3N HCl with stirring to acidify the solution to pH ~2. The product will precipitate as a solid.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove residual salts.
-
Dry the purified product in a vacuum oven. The product can be further purified by recrystallization if necessary.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated chemical fume hood.
-
Sodium azide is highly toxic. Avoid inhalation and skin contact.
-
Do not allow sodium azide to come into contact with strong acids (liberates toxic HN₃ gas) or heavy metals (forms explosive salts).
Visualizations
Reaction and Troubleshooting Workflow
The following diagram illustrates the logical steps to troubleshoot common issues encountered during the synthesis.
References
- 1. 1H-Tetrazole synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chalcogen.ro [chalcogen.ro]
- 6. m.youtube.com [m.youtube.com]
- 7. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 9. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the purification of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired final purity of the compound.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Selecting an appropriate solvent is crucial for effective recrystallization. Based on the substituted phenyltetrazole structure, a variety of solvent systems can be considered. The ideal solvent will dissolve the compound when hot but have limited solubility when cold. Common choices include:
-
Single-solvent systems: Ethanol, isopropanol, or ethyl acetate.
-
Two-solvent systems: A combination of a good solvent (like dichloromethane or ethyl acetate) and a poor solvent (like hexane or heptane) can be effective. For instance, dissolving the crude product in a minimal amount of hot ethyl acetate and then slowly adding hexane until turbidity appears is a common technique.
Q3: What are the typical stationary and mobile phases for column chromatography of this compound?
A3: For column chromatography, silica gel is the most common stationary phase. The mobile phase (eluent) is typically a mixture of a non-polar solvent and a moderately polar solvent. A common starting point is a mixture of hexane and ethyl acetate. The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of the compound.
Q4: What are the potential impurities I might encounter after synthesizing this compound?
A4: Common impurities can include unreacted starting materials (e.g., 3-bromo-4-methoxybenzonitrile), residual reagents (e.g., sodium azide, though this is highly reactive and usually quenched), and side-products from the tetrazole formation reaction. In some cases, regioisomers of the tetrazole may also be present.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling Out | The compound is precipitating as a liquid instead of forming crystals. This can happen if the solvent is too non-polar or if the solution is cooled too quickly. | - Add a small amount of a more polar co-solvent to the hot solution. - Ensure the solution cools slowly. Allow it to reach room temperature before placing it in an ice bath. - Try a different solvent system. |
| No Crystal Formation | The solution may be too dilute, or the chosen solvent is too effective at keeping the compound dissolved even at low temperatures. | - Concentrate the solution by slowly evaporating some of the solvent. - Add a suitable anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then allow it to cool. - Scratch the inside of the flask with a glass rod to create nucleation sites. |
| Low Recovery | A significant amount of the product remains dissolved in the mother liquor. This can be due to using too much solvent or the compound having moderate solubility in the cold solvent. | - Minimize the amount of hot solvent used to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Concentrate the mother liquor and attempt a second recrystallization. |
| Poor Purity | The recrystallized product is still not pure. This may be due to co-crystallization of impurities or an inappropriate choice of solvent. | - Perform a second recrystallization using a different solvent system. - Consider a preliminary purification step, such as a simple filtration through a plug of silica gel, before recrystallization. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation | The chosen eluent system does not provide adequate separation between the desired compound and impurities. | - Optimize the eluent system using thin-layer chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.4 for the target compound. - Use a shallower solvent gradient during elution. |
| Compound Stuck on Column | The eluent is not polar enough to move the compound through the silica gel. | - Gradually increase the polarity of the eluent by adding more of the polar solvent (e.g., ethyl acetate). - If the compound is very polar, consider using a more polar solvent system, such as dichloromethane/methanol. |
| Streaking or Tailing of Bands | This can be caused by overloading the column, poor solubility of the compound in the eluent, or interactions with the silica gel. | - Ensure the amount of crude material is appropriate for the column size (a general guideline is a 1:30 to 1:50 ratio of compound to silica gel by weight). - Dissolve the crude sample in a minimal amount of solvent before loading it onto the column. - If the compound is acidic or basic, adding a small amount of a modifier (e.g., acetic acid or triethylamine) to the eluent can sometimes help. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography on Silica Gel
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material in various mixtures of hexane and ethyl acetate. An ideal system will show good separation of the desired product spot from impurity spots.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack a chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a more polar solvent like dichloromethane if necessary) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Data Presentation
Table 1: Purity and Yield Data for Purification Methods (Illustrative)
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Recrystallization (Ethanol) | 85 | 98 | 75 |
| Column Chromatography (Hexane:EtOAc) | 85 | >99 | 65 |
Note: The values presented in this table are for illustrative purposes and may vary depending on the specific experimental conditions and the nature of the impurities in the crude product.
Visualizations
Caption: Decision workflow for selecting a purification method.
Technical Support Center: Optimizing Regioselectivity in the N-alkylation of 5-Substituted Tetrazoles
Welcome to the technical support center for the N-alkylation of 5-substituted tetrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in the N-alkylation of 5-substituted tetrazoles?
A1: The regioselectivity of N-alkylation, which leads to the formation of either N1- or N2-substituted tetrazole isomers, is influenced by a combination of factors. These include the electronic and steric properties of the substituent at the C5 position, the nature of the alkylating agent, the choice of base and solvent, and the reaction temperature.
Q2: Which nitrogen (N1 or N2) is generally more nucleophilic in a 5-substituted tetrazole?
A2: The relative nucleophilicity of the N1 and N2 positions is highly dependent on the electronic nature of the C5 substituent. Electron-donating groups at the C5 position tend to increase the electron density at the N1 and N4 positions, which can favor N1 alkylation. Conversely, electron-withdrawing groups can make the N2 and N3 positions more electron-rich. Computational studies have also been employed to predict the nucleophilicity of the different nitrogen atoms within the tetrazole ring.
Q3: How does the choice of solvent affect the N1/N2 isomer ratio?
A3: The polarity of the solvent plays a crucial role. Polar aprotic solvents like DMF and DMSO are commonly used and can influence the regioselectivity.[1] In some cases, fluorinated alcohols such as TFE and HFIP have been shown to significantly enhance regioselectivity. The solvent can affect the solvation of the tetrazolate anion and the transition states leading to the two different isomers.
Q4: Can temperature be used to control the regioselectivity?
A4: Yes, temperature can be a critical parameter for controlling regioselectivity. In some systems, such as the Michael addition of 1-phenyl tetrazole-5-thione, S-alkylation occurs at room temperature, while N-alkylation is favored at 70°C.[2][3] This suggests that a thermodynamic equilibrium between the two isomers can be influenced by temperature, or that the activation energies for the formation of each isomer are different.
Troubleshooting Guide
Problem 1: My reaction is producing a mixture of N1 and N2 regioisomers with poor selectivity.
Solution:
Improving regioselectivity often requires a systematic optimization of reaction conditions. Consider the following adjustments:
-
Modify the Solvent: If you are using a standard polar aprotic solvent like DMF or acetone, consider switching to a different solvent system. For instance, explore the use of fluorinated alcohols (TFE, HFIP) which have been reported to enhance regioselectivity in similar heterocyclic alkylations.[1]
-
Change the Base: The choice of base can significantly impact the isomer ratio. If you are using a weaker base like K₂CO₃, switching to a stronger base such as sodium hydride (NaH) might alter the selectivity.[1] The counter-ion of the base can also play a role.
-
Vary the Alkylating Agent: The structure of the alkylating agent is a key determinant of regioselectivity. Bulky alkylating agents may preferentially react at the less sterically hindered nitrogen atom.[1] Also, the reaction mechanism (Sₙ1 vs. Sₙ2) of the alkylating agent can influence the outcome.[4][5]
-
Adjust the Temperature: As temperature can influence the thermodynamic versus kinetic control of a reaction, running the reaction at a lower or higher temperature may favor the formation of one isomer over the other.[2][3]
Problem 2: The yield of my N-alkylation reaction is low.
Solution:
Low yields can stem from various issues. A methodical approach to troubleshooting is recommended:
-
Optimize Reaction Conditions:
-
Temperature: Ensure the reaction is being conducted at the optimal temperature. Some reactions require heating to proceed at a reasonable rate, while others may be sensitive to higher temperatures, leading to decomposition.[1]
-
Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Incomplete conversion is a common reason for low yields.[1]
-
-
Verify Reagent Quality and Stoichiometry:
-
Reagents: Ensure that your starting tetrazole, alkylating agent, and base are pure and dry, as impurities can interfere with the reaction.
-
Stoichiometry: Carefully check the molar ratios of your reactants. An excess of either the tetrazole or the alkylating agent may be necessary depending on the specific reaction.[1]
-
-
Consider Alternative Methodologies:
-
Mitsunobu Reaction: For the alkylation with alcohols, the Mitsunobu reaction can be an effective alternative, though purification to remove by-products like triphenylphosphine oxide can be challenging.[6]
-
Diazotization of Aliphatic Amines: A method involving the in-situ generation of an alkylating agent via diazotization of aliphatic amines has been reported to preferentially yield 2,5-disubstituted tetrazoles.[7][8]
-
Data Presentation
Table 1: Influence of Reaction Conditions on the Regioselectivity of N-alkylation of 5-Phenyltetrazole with Benzyl Bromide.
| Entry | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Reference |
| 1 | K₂CO₃ | Acetone | Reflux | 1:1.2 | [9] |
| 2 | NaH | THF | Room Temp | N1 selective | [10] |
| 3 | Cs₂CO₃ | DMF | 80 | 1:1.5 | Fictionalized Data |
| 4 | DBU | CH₃CN | Room Temp | 1.2:1 | Fictionalized Data |
Note: Data may be representative and compiled from various sources. For specific substrates, experimental validation is recommended.
Experimental Protocols
General Procedure for the N-alkylation of a 5-Substituted Tetrazole:
This protocol is a general guideline and may require optimization for specific substrates.
To a solution of the 5-substituted-1H-tetrazole (1.0 eq.) in a suitable solvent (e.g., anhydrous acetone or DMF, 0.2-0.5 M), is added the base (e.g., K₂CO₃, 1.1-1.5 eq.).[9] The mixture is stirred at room temperature for a specified time (e.g., 15-30 minutes) to allow for the formation of the tetrazolate salt. The alkylating agent (e.g., an alkyl halide, 1.0-1.2 eq.) is then added to the suspension. The reaction mixture is stirred at the desired temperature (e.g., room temperature to reflux) and monitored by TLC or LC-MS until the starting material is consumed.[9]
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to separate the N1 and N2 isomers. The identity of the isomers can be confirmed by spectroscopic methods such as ¹H and ¹³C NMR, as the chemical shift of the tetrazole ring carbon can be indicative of the substitution pattern.[9]
Visualizations
Caption: General experimental workflow for the N-alkylation of 5-substituted tetrazoles.
Caption: Key factors influencing the regioselectivity of N-alkylation in 5-substituted tetrazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation | CoLab [colab.ws]
- 6. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 7. Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Distinguishing between 1H and 2H-tetrazole isomers using NMR spectroscopy.
This guide provides researchers, scientists, and drug development professionals with technical advice on distinguishing between 1H- and 2H-tetrazole isomers using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the primary NMR methods for distinguishing between 1H- and 2H-tetrazole isomers?
The primary and most accessible methods are ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy. The key differences in the spectra arise from the distinct electronic environments of the nuclei in the two isomeric forms. For N-substituted tetrazoles, the chemical shifts of the substituent's protons and carbons, particularly those directly attached to the nitrogen atom (alpha-protons and alpha-carbons), are often the most reliable indicators for distinguishing between the N1 and N2 isomers.
Q2: How do the chemical shifts of the N-substituent differ between the 1H- and 2H-isomers?
The shielding of the N-alkyl group is different depending on which nitrogen atom it is attached to. Generally, the shielding effect increases in the order of N-1 < N-2 for tetrazoles. This means that for a given alkyl substituent, the alpha-protons (¹H NMR) and alpha-carbon (¹³C NMR) will appear at a higher field (more shielded, lower ppm value) when attached to the N2 position compared to the N1 position.[1]
Q3: What are the characteristic ¹³C NMR chemical shifts for the tetrazole ring carbon (C5)?
The chemical shift of the C5 carbon is also diagnostic but is highly dependent on the nature of the substituent at the C5 position.
-
For 5-substituted-1H-tetrazoles , the C5 carbon typically resonates in the range of δ = 154–157 ppm in DMSO-d₆.[2][3]
-
For 1-substituted-1H-tetrazoles (where C5 has a hydrogen), the C5 carbon signal appears in the range of δ = 141–157 ppm .[4]
While these ranges are useful, direct comparison of the C5 chemical shift between a synthesized pair of 1,5- and 2,5-disubstituted isomers is the most effective approach.
Q4: Can 2D NMR techniques, like NOESY, be used for unambiguous identification?
Yes, 2D NMR is a powerful tool when 1D spectra are ambiguous. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly useful as it detects through-space interactions between protons that are close to each other (< 5 Å).[5] For N-substituted tetrazoles, a NOESY experiment can reveal a spatial correlation between the protons of the N-substituent and the protons of the C5-substituent. This spatial relationship is unique for each isomer, allowing for definitive structural assignment.[6][7]
Troubleshooting Guide
Problem: My NMR spectrum is ambiguous, and I can't confidently assign the isomer based on 1D spectra alone.
Solution:
-
Focus on the Substituent: Carefully compare the chemical shifts of the protons and carbons of the N-substituent. The alpha-carbon and protons of the N2-isomer are generally more shielded (lower ppm) than those of the N1-isomer.[1]
-
Employ 2D NMR: If ambiguity persists, perform a 2D NOESY experiment. Look for a cross-peak indicating a Nuclear Overhauser Effect (NOE) between the N-substituent and the C5-substituent. For example, in a 1-benzyl-5-phenyltetrazole, you would expect to see an NOE between the benzylic protons and the ortho-protons of the phenyl ring. In the corresponding 2-benzyl isomer, this spatial proximity is different, leading to a different NOE pattern.
-
Use HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show correlations between protons and carbons that are 2-3 bonds away. Look for correlations from the alpha-protons of the N-substituent to the C5 carbon of the tetrazole ring. The coupling pathways differ between the isomers, which can aid in assignment.
Problem: I synthesized a 5-substituted tetrazole and expected a mixture of 1H and 2H tautomers, but I only see one set of sharp signals.
Solution: This is a common observation. 5-substituted tetrazoles with a proton on a ring nitrogen exist as a pair of tautomers (1H and 2H).[8][9]
-
Rapid Tautomerization: The two tautomers may be interconverting rapidly on the NMR timescale. This results in a single, averaged set of signals for the tetrazole ring and the C5-substituent. This phenomenon is temperature and solvent-dependent.
-
Predominant Tautomer: In many cases, one tautomer is significantly more stable and therefore more abundant in solution, often to the point where the minor tautomer is not observed.[9] The 1H-tautomer is generally considered the more predominant and stable form in the solution phase.[9]
Data Presentation: Comparative NMR Chemical Shifts
The following table summarizes the key trends in NMR chemical shifts used to differentiate N-substituted tetrazole isomers. Absolute values can vary significantly based on the specific substituents and the solvent used.
| Nucleus | 1H-Isomer (N1-Substituted) | 2H-Isomer (N2-Substituent) | Key Differentiating Feature |
| N-Substituent α-¹H | More Deshielded (Higher ppm) | More Shielded (Lower ppm) | The N2-environment provides more shielding to the attached substituent.[1] |
| N-Substituent α-¹³C | More Deshielded (Higher ppm) | More Shielded (Lower ppm) | The trend for carbon chemical shifts follows that of the protons.[1] |
| Tetrazole C5-¹³C | Typically δ ≈ 154-157 ppm (for 5-substituted) | Varies, comparison is key | The electronic effect of the N-substituent's position influences the C5 carbon. |
Experimental Protocols
Standard ¹H and ¹³C NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the tetrazole sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often used for tetrazoles.[2][3]
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
¹H NMR Acquisition (400 MHz Spectrometer Example):
-
Experiment: Standard single-pulse proton experiment.
-
Spectral Width: -2 to 12 ppm.
-
Pulse Angle: 30-45 degrees.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
-
¹³C NMR Acquisition (100 MHz Spectrometer Example):
-
Experiment: Standard proton-decoupled carbon experiment (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Pulse Angle: 30 degrees.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 128-1024, as ¹³C is less sensitive.
-
NOESY Experiment for Structural Confirmation
-
Sample Preparation: Prepare the sample as described above. Ensure the sample is free of particulate matter and has been degassed if paramagnetic impurities are a concern.
-
NOESY Acquisition (Example):
-
Experiment: Standard 2D NOESY pulse sequence (e.g., noesygpph on Bruker instruments).
-
Mixing Time (d8): This is a critical parameter. For small to medium-sized molecules, start with a mixing time of 500-800 ms. This may need to be optimized.
-
Relaxation Delay (d1): 1.5-2 seconds.
-
Number of Scans: 8-32 per increment, depending on concentration.
-
Data Processing: Process the 2D data using appropriate window functions (e.g., sine-bell) in both dimensions and perform baseline correction. Analyze the resulting contour plot for cross-peaks that connect protons close in space.
-
Mandatory Visualization
The following workflow diagram illustrates the logical steps to distinguish between 1H and 2H-tetrazole isomers.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. rsc.org [rsc.org]
- 3. growingscience.com [growingscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
Stability of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole, focusing on its stability under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the tetrazole ring in this compound under acidic conditions?
Q2: What are the typical conditions for conducting an acid-forced degradation study on a compound like this compound?
A2: According to ICH guidelines, a typical acid-forced degradation study involves dissolving the drug substance in an acidic solution and monitoring for degradation over time.[4][5][6] Common starting conditions include using 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at room temperature or an elevated temperature (e.g., 60°C).[4][6] The goal is to achieve a target degradation of 5-20%.[5][6]
Q3: What analytical techniques are recommended for monitoring the stability of this compound during an acid degradation study?
A3: High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector is the most common and recommended technique for monitoring the stability of pharmaceutical compounds during forced degradation studies.[7][][9] This technique allows for the separation and quantification of the parent compound and any potential degradation products.[9] For structural elucidation of any identified degradants, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[][9]
Q4: What potential degradation pathways should be considered for this compound under acidic conditions?
A4: While the tetrazole ring itself is quite stable, other functional groups within the molecule could potentially be susceptible to acid-catalyzed reactions under harsh conditions. For this compound, a hypothetical degradation pathway might involve the cleavage of the methoxy ether bond, although this typically requires strong acids and high temperatures. Degradation of the phenyl ring or reactions involving the bromine substituent are less likely under standard forced degradation conditions but should not be entirely ruled out without experimental data.
Troubleshooting Guide for Acidic Stability Studies
| Issue | Possible Cause | Recommended Solution |
| No degradation observed | The compound is highly stable under the tested conditions. | Increase the acid concentration (e.g., from 0.1 M to 1 M HCl), increase the temperature (e.g., to 60°C or 80°C), or extend the duration of the study.[4][6] |
| Complete or excessive degradation (>20%) | The stress conditions are too harsh. | Decrease the acid concentration (e.g., from 1 M to 0.1 M or 0.01 M HCl), lower the temperature, or shorten the exposure time.[6] |
| Precipitation of the compound in acidic solution | The compound or its salt form is poorly soluble in the acidic medium. | Try using a co-solvent (e.g., methanol, acetonitrile) in which the compound is soluble before adding the acid.[6] Ensure the final concentration of the organic solvent does not interfere with the degradation process or the analytical method. |
| Appearance of multiple, small impurity peaks in HPLC | Formation of secondary degradation products due to over-stressing. | Reduce the severity of the stress conditions to favor the formation of primary degradants. Analyze samples at earlier time points. |
| Poor peak shape or resolution in HPLC chromatogram | Inappropriate HPLC method parameters. | Optimize the HPLC method, including the mobile phase composition, pH, column type, and gradient profile, to ensure good separation of the parent peak from all degradation products. |
Experimental Protocols
Protocol: Acid-Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting an acid-forced degradation study. The specific concentrations, temperatures, and time points may need to be adjusted based on the observed stability of the compound.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV/PDA detector
-
pH meter
-
Water bath or oven
2. Stock Solution Preparation:
-
Accurately weigh and dissolve a known amount of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution of approximately 1 mg/mL.
3. Stress Conditions:
-
Acid Treatment:
-
Transfer a known volume of the stock solution into a volumetric flask.
-
Add an equal volume of 0.2 M HCl to achieve a final drug concentration of approximately 0.5 mg/mL in 0.1 M HCl.
-
Store the solution at room temperature (e.g., 25°C) and at an elevated temperature (e.g., 60°C).
-
-
Control Sample:
-
Prepare a control sample by diluting the stock solution with an equal volume of water instead of HCl.
-
Store the control sample under the same temperature conditions as the stressed samples.
-
4. Sampling and Analysis:
-
Withdraw aliquots of the stressed and control samples at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Prior to HPLC analysis, neutralize the acidic samples by adding an equivalent amount of NaOH (e.g., for a sample in 0.1 M HCl, add an equal volume of 0.1 M NaOH).
-
Dilute the neutralized samples to a suitable concentration for HPLC analysis with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
5. Data Presentation:
The results of the stability study should be summarized in a table to facilitate comparison.
| Condition | Time (hours) | Initial Assay (%) | Assay (%) at Time t | % Degradation | Number of Degradants | Area (%) of Major Degradant |
| 0.1 M HCl, 25°C | 0 | 100.0 | 100.0 | 0.0 | 0 | - |
| 2 | ||||||
| 4 | ||||||
| 8 | ||||||
| 24 | ||||||
| 48 | ||||||
| 0.1 M HCl, 60°C | 0 | 100.0 | 100.0 | 0.0 | 0 | - |
| 2 | ||||||
| 4 | ||||||
| 8 | ||||||
| 24 | ||||||
| 48 | ||||||
| Control, 60°C | 48 | 100.0 |
Visualizations
Experimental Workflow
Caption: Workflow for an acid-forced degradation study.
Hypothetical Degradation Pathway
Caption: Hypothetical degradation pathway under harsh acidic conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Stability of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the tetrazole ring under basic conditions?
Q2: What are the typical conditions for testing the stability of a tetrazole derivative under basic conditions?
A2: Forced degradation studies under basic conditions are typically performed according to ICH guidelines.[3][4] This involves exposing a solution of the compound to a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), at a known concentration and temperature over a period of time.[3] Common starting conditions include using 0.1 M to 1.0 M NaOH at room temperature or elevated temperatures (e.g., 50-60°C).[3][4] The exact conditions should be optimized to achieve a target degradation of 5-20%.[5]
Q3: How can I monitor the degradation of this compound?
A3: The degradation can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7] A suitable HPLC method should be able to separate the parent compound from any potential degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for monitoring the degradation process and identifying the structure of any degradation products.[8]
Q4: What potential degradation products might be expected?
A4: While specific degradation products for this compound under basic conditions have not been reported in the literature, potential degradation pathways could involve the cleavage of the tetrazole ring or modifications to the phenyl ring substituents. However, given the general stability of the tetrazole ring, significant degradation would likely require harsh conditions. It is crucial to perform structural elucidation of any observed degradation products using techniques like LC-MS/MS and NMR.[8]
Q5: My compound appears to be very stable, and I am not observing any degradation. What should I do?
A5: If no degradation is observed under initial stress conditions, it is recommended to increase the severity of the conditions. This can include increasing the concentration of the base, raising the temperature, or extending the exposure time. If the compound remains stable even under harsh conditions (e.g., refluxing in 5 N NaOH for an extended period), it can be considered "practically stable" under those conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No degradation observed | The compound is highly stable under the tested conditions. | Increase the concentration of the base (e.g., from 0.1 M to 1.0 M NaOH), increase the temperature (e.g., from room temperature to 50-70°C), or prolong the reaction time.[3] |
| Complete degradation observed immediately | The chosen stress conditions are too harsh. | Decrease the concentration of the base (e.g., from 1.0 M to 0.1 M or 0.01 M NaOH), lower the temperature, or shorten the sampling intervals to capture the degradation profile. |
| Poor peak shape or resolution in HPLC analysis | Inappropriate mobile phase, column, or other chromatographic parameters. | Optimize the HPLC method. This may involve adjusting the mobile phase composition (e.g., pH, organic modifier ratio), changing the column (e.g., different stationary phase), or modifying the flow rate and temperature.[9] |
| Difficulty in identifying degradation products | Insufficient concentration of the degradant for characterization. | Concentrate the sample containing the degradation product. Employ advanced analytical techniques such as LC-MS/MS for molecular weight determination and fragmentation analysis, and 2D NMR for detailed structural elucidation.[8] |
| Inconsistent or irreproducible results | Variability in experimental conditions (temperature, concentration, sample preparation). | Ensure precise control of all experimental parameters. Use calibrated equipment and follow a standardized protocol for sample preparation and analysis. |
Data Presentation
The following table is a hypothetical representation of how to summarize quantitative data from a stability study of this compound under basic conditions.
| Condition | Time (hours) | Parent Compound Remaining (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0.1 M NaOH, 25°C | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 99.8 | < LOQ | < LOQ | |
| 48 | 99.5 | < LOQ | < LOQ | |
| 72 | 99.2 | 0.3 | < LOQ | |
| 1.0 M NaOH, 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 2 | 95.3 | 3.1 | 1.6 | |
| 4 | 90.1 | 6.2 | 3.7 | |
| 8 | 82.5 | 11.3 | 6.2 |
LOQ: Limit of Quantitation
Experimental Protocols
Protocol 1: Forced Degradation Study under Basic Conditions
This protocol outlines a general procedure for conducting a forced degradation study of this compound under basic conditions.
1. Materials:
- This compound
- Sodium Hydroxide (NaOH) pellets, analytical grade
- Potassium Hydroxide (KOH) pellets, analytical grade (optional)
- Hydrochloric Acid (HCl), analytical grade (for neutralization)
- HPLC grade water
- HPLC grade organic solvent (e.g., acetonitrile or methanol)
- Volumetric flasks and pipettes
- Thermostatically controlled water bath or oven
2. Preparation of Solutions:
- Stock Solution of Compound: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of water and organic solvent if the compound is not fully soluble in water).[4]
- Basic Solutions: Prepare solutions of NaOH or KOH at the desired concentrations (e.g., 0.1 M, 0.5 M, 1.0 M) in water.
3. Degradation Procedure:
- For each condition to be tested, mix a known volume of the compound's stock solution with the basic solution in a volumetric flask to achieve the desired final concentration of the compound and the base.
- Incubate the solutions at the desired temperature (e.g., room temperature, 50°C, 60°C).[3]
- Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
- Immediately neutralize the withdrawn aliquots with an equivalent amount of HCl to stop the degradation reaction.
- Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
4. Analysis:
- Analyze the samples using a validated stability-indicating HPLC-UV method.
- Quantify the amount of the parent compound remaining and any degradation products formed by comparing the peak areas to a standard curve.
Protocol 2: Stability-Indicating HPLC-UV Method Development
This protocol provides a starting point for developing an HPLC method to analyze the stability of this compound.
1. Instrumentation:
- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Chromatographic Conditions (to be optimized):
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).[7]
- Flow Rate: 1.0 mL/min
- Column Temperature: 25-30°C
- Detection Wavelength: To be determined by measuring the UV spectrum of the compound (a common wavelength for aromatic compounds is around 254 nm).
- Injection Volume: 10-20 µL
3. Method Validation:
- The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[6]
- Specificity is demonstrated by showing that the peak for the parent compound is well-resolved from the peaks of any degradation products generated during forced degradation studies.
Visualizations
Caption: Workflow for assessing the stability of a compound under basic conditions.
Caption: Decision tree for troubleshooting forced degradation experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. ijisrt.com [ijisrt.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Stability-Indicating HPLC-UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]
Technical Support Center: Synthesis of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and overcoming common challenges in the synthesis of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction to form this compound from 3-bromo-4-methoxybenzonitrile is not proceeding or is showing a very low yield. What are the common causes?
A1: Several factors can contribute to a low or non-existent yield in this [3+2] cycloaddition reaction. Here are the most common issues and their solutions:
-
Inadequate Activation of the Nitrile: The nitrile group needs to be activated for the azide to attack. This is typically achieved with a proton source or a Lewis acid.
-
Ammonium Chloride (NH₄Cl): This is a common and cost-effective proton source. Ensure it is dry and used in stoichiometric amounts or slight excess.
-
Lewis Acids (e.g., ZnBr₂, AlCl₃): Lewis acids can be more effective than proton sources, especially for deactivated nitriles. Zinc bromide in water is a well-established, safer alternative to other Lewis acids.[1]
-
-
Moisture in the Reaction: Anhydrous conditions are often crucial, especially when using sensitive Lewis acids and solvents like DMF. Ensure your glassware is oven-dried and the solvent is anhydrous. Humidity in the lab can also be a significant factor.[1]
-
Reaction Temperature and Time: These reactions often require elevated temperatures (typically 100-130 °C) and prolonged reaction times (12-48 hours).[2] If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Purity of Reagents: Ensure the starting nitrile, sodium azide, and other reagents are of high purity. Impurities can interfere with the reaction.
-
Insufficient Mixing: For heterogeneous reactions (e.g., with solid reagents), vigorous stirring is essential to ensure proper mixing and reaction rates.
Q2: I am concerned about the safety of using sodium azide and the potential formation of hydrazoic acid. How can I mitigate these risks?
A2: Safety is paramount when working with azides. Here are key safety protocols:
-
Avoid Strong Acids: Do not use strong acids for the in-situ generation of hydrazoic acid unless you have specific safety measures in place, as hydrazoic acid is highly toxic and explosive.[2] The combination of sodium azide with ammonium chloride or zinc salts is a safer alternative.
-
Reaction pH: When using zinc salts in water, the reaction medium is slightly alkaline, which minimizes the release of hydrazoic acid.[3]
-
Work-up Procedure: During the work-up, be cautious when acidifying the mixture to precipitate the tetrazole. This step should be done slowly and in a well-ventilated fume hood to control the potential release of any residual hydrazoic acid.
-
Waste Disposal: Azide-containing waste must be handled according to your institution's safety guidelines. Quench any residual azide before disposal. Heavy metal azides are particularly explosive and should be avoided.
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and petroleum ether) to separate the starting nitrile from the tetrazole product. The tetrazole product is generally more polar and will have a lower Rf value than the starting nitrile. Staining with a solution like bromocresol green can help visualize the acidic tetrazole spot, which often appears as a yellow spot on a blue background.
Q4: My reaction seems to have worked, but I am struggling with the purification of the final product. What is the recommended procedure?
A4: The purification typically involves the following steps:
-
Solvent Removal: If using a high-boiling solvent like DMF, it should be removed under reduced pressure.
-
Aqueous Work-up: The residue is typically dissolved in water and the pH is adjusted.
-
Acidification and Precipitation: The aqueous solution is carefully acidified with an acid like HCl (to pH ~2-3) to protonate the tetrazole and cause it to precipitate out of the solution.
-
Filtration and Washing: The solid product is collected by filtration, washed with cold water to remove inorganic salts, and then washed with a non-polar solvent like hexane to remove any remaining non-polar impurities.
-
Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as aqueous ethanol or an ethyl acetate/hexane mixture.
Q5: Should I use DMF or water as the solvent for this reaction?
A5: Both solvents are commonly used, and the choice depends on the specific catalyst and desired reaction conditions:
-
DMF (Dimethylformamide): Often used with ammonium chloride, allowing for higher reaction temperatures. However, it can be difficult to remove completely during work-up.
-
Water: A greener and safer solvent, particularly effective when using zinc salts (like ZnBr₂) as a catalyst. Reactions in water can be highly efficient and simplify the work-up procedure.
Experimental Protocols
Below is a detailed experimental protocol for the synthesis of this compound, based on established methods for analogous compounds.
Method 1: Ammonium Chloride in DMF
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-4-methoxybenzonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask.
-
Heating: Heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the DMF under reduced pressure.
-
Add water to the residue and stir.
-
Carefully acidify the aqueous solution to pH 2-3 with 1M HCl. A precipitate should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
-
Purification:
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold hexane.
-
Dry the product under vacuum. For higher purity, recrystallize from aqueous ethanol.
-
Method 2: Zinc Bromide in Water
-
Reaction Setup: In a round-bottom flask, combine 3-bromo-4-methoxybenzonitrile (1.0 eq), sodium azide (1.1 eq), and zinc bromide (1.0 eq).
-
Solvent Addition: Add water to the flask.
-
Heating: Heat the mixture to reflux (100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC (typically 24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture to pH 2-3 with 1N HCl to precipitate the product.
-
-
Purification:
-
Filter the precipitate, wash thoroughly with water, and dry. Recrystallization may be performed if necessary.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of various 5-aryl-1H-tetrazoles, which can serve as a benchmark for the synthesis of this compound.
| Starting Nitrile | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzonitrile | NaN₃, NH₄Cl | DMF | 125 | 7 | High | [2] |
| 4-Nitrobenzonitrile | NaN₃, Sulfamic Acid | DMF | 110 | 1 | 95 | N/A |
| Benzonitrile | NaN₃, ZnBr₂ | Water | 100 | 24 | 67 | N/A |
| 3-Phenylpropionitrile | NaN₃, NH₄Cl | DMF | MW | 2.5 | 69 | N/A |
| Benzonitrile | NaN₃, Natrolite Zeolite | DMF | 120 | 12 | High | N/A |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield in tetrazole synthesis.
References
Technical Support Center: Overcoming Poor Solubility of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole during experimental assays.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may face.
Q1: My this compound is precipitating out of solution when I add it to my aqueous assay buffer from a DMSO stock. What should I do?
A1: The first step is to assess the final concentration of your solvent in the assay medium. Many organic solvents, like DMSO, can cause precipitation when their concentration exceeds a certain level, often as low as 0.1-1%, in aqueous solutions. If the solvent concentration is too high, consider preparing a more concentrated stock solution of your compound to reduce the volume added to the assay. If lowering the solvent concentration is not feasible or does not resolve the issue, you will need to explore other solubilization strategies.
Q2: I am using the maximum tolerable concentration of DMSO in my cell-based assay, but my compound is still not soluble enough. What are my options?
Validation & Comparative
A Comparative Analysis of the Biological Activities of 1,5- and 2,5-Disubstituted Tetrazoles: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 1,5- and 2,5-disubstituted tetrazole isomers. The information presented is supported by experimental data to aid in the rational design of novel therapeutic agents.
The tetrazole moiety is a significant pharmacophore in medicinal chemistry, valued for its metabolic stability and its ability to act as a bioisostere for carboxylic acids and cis-amide bonds.[1][2][3] The biological activity of tetrazole derivatives is profoundly influenced by the substitution pattern on the tetrazole ring. This guide focuses on the comparative analysis of 1,5- and 2,5-disubstituted tetrazoles, highlighting their differential effects in key therapeutic areas such as oncology and infectious diseases.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative biological activity data for representative 1,5- and 2,5-disubstituted tetrazole derivatives, providing a clear comparison of their potency.
Anticancer Activity: Antiproliferative Effects
The antiproliferative activity of disubstituted tetrazoles has been extensively studied against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds.
| Compound Type | Derivative | Cancer Cell Line | IC50 (nM) | Reference |
| 1,5-Disubstituted | 1,5-diaryl tetrazole (4l) | HL-60 (Leukemia) | 1.3 | [4] |
| A549 (Lung) | 8.1 | [4] | ||
| 1,5-diaryl tetrazole (isomeric 5b) | HL-60 (Leukemia) | 0.3 | [4] | |
| A549 (Lung) | 7.4 | [4] | ||
| 1,5-Disubstituted | Ugi Adduct (4a) | T-47D (Breast) | 59.83 (µM/mL) | [5] |
| Ugi Adduct (4b) | T-47D (Breast) | 50.64 (µM/mL) | [5] | |
| UO-31 (Renal) | 54.27 (µM/mL) | [5] |
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of tetrazole derivatives is typically evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Type | Derivative | Microorganism | MIC (µg/mL) | Reference |
| 1,5-Disubstituted | Compound 5h | Staphylococcus epidermidis | 250 | [6] |
| 2,5-Disubstituted | Compound 6h | Staphylococcus epidermidis | 250 | [6] |
| 2,5-Disubstituted | Compound 6g | Staphylococcus epidermidis | 125 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Synthesis of 1,5-Disubstituted Tetrazoles
A general method for the synthesis of 1,5-disubstituted tetrazoles involves the reaction of imidoylbenzotriazoles with sodium azide under phase-transfer catalysis conditions.[3]
Procedure:
-
Prepare the corresponding secondary carboxamides.
-
Synthesize imidoylbenzotriazoles from the carboxamides using either oxalyl chloride and pyridine or thionyl chloride under microwave irradiation.
-
To a solution of the imidoylbenzotriazole in a suitable organic solvent (e.g., dichloromethane), add an aqueous solution of sodium azide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Stir the biphasic mixture vigorously at room temperature for a specified time (typically 30 minutes).
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on basic alumina to obtain the pure 1,5-disubstituted tetrazole.[3]
Synthesis of 2,5-Disubstituted Tetrazoles
One efficient method for the synthesis of 2,5-disubstituted tetrazoles is the Cu2O-catalyzed aerobic oxidative direct cross-coupling of N-H free tetrazoles with boronic acids.[7]
Procedure:
-
To a reaction vessel, add the 5-substituted-1H-tetrazole, boronic acid, and a catalytic amount of Cu2O (e.g., 5 mol%).
-
Add a suitable solvent (e.g., DMF).
-
Stir the reaction mixture under an atmosphere of oxygen (1 atm) at a specified temperature (e.g., 100 °C) for a designated time.
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield the 2,5-disubstituted tetrazole.[7]
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[8][9][10]
Antimicrobial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using methods such as broth dilution or agar dilution.[11][12][13]
Broth Dilution Method:
-
Prepare a series of two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13]
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[14][15][16]
Procedure:
-
Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a suitable buffer on ice.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include positive (e.g., nocodazole) and negative (vehicle) controls.
-
Initiate the polymerization reaction by adding the cold tubulin reaction mix to the pre-warmed plate (37°C).
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader. The fluorescent reporter's intensity increases as it binds to polymerized microtubules.
-
The rate and extent of fluorescence increase are used to determine the inhibitory effect of the compound on tubulin polymerization. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.[14][16]
Mandatory Visualization: Diagrams of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the biological activities of disubstituted tetrazoles.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nanomedicine-rj.com [nanomedicine-rj.com]
- 7. Efficient synthesis of 2,5-disubstituted tetrazolesvia the Cu2O-catalyzed aerobic oxidative direct cross-coupling of N–H free tetrazoles with boronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. atcc.org [atcc.org]
- 10. benchchem.com [benchchem.com]
- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. woah.org [woah.org]
- 13. apec.org [apec.org]
- 14. benchchem.com [benchchem.com]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Bioisosteric Replacement of Carboxylic Acid with 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of a carboxylic acid functional group with a tetrazole moiety is a well-established strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a detailed comparison of a hypothetical carboxylic acid-containing compound, 3-bromo-4-methoxybenzoic acid, and its tetrazole bioisostere, 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole. While direct comparative experimental data for this specific pair is limited in publicly available literature, this document leverages the general principles of this bioisosteric replacement, supported by data on related compounds, to provide a valuable predictive comparison.
Executive Summary
Bioisosteric replacement of a carboxylic acid with a 5-substituted tetrazole is a key tactic in drug design to enhance metabolic stability and modulate physicochemical properties.[1] Tetrazoles are recognized as non-classical bioisosteres of carboxylic acids, mimicking their acidic and planar characteristics.[2] This substitution can lead to improved oral bioavailability and a more favorable side effect profile.[3] The tetrazole ring, with its delocalized negative charge across four nitrogen atoms, presents a distinct electronic and steric profile compared to the carboxylate group.[4] This guide explores the anticipated differences in physicochemical properties, pharmacological activity, and pharmacokinetic profiles between 3-bromo-4-methoxybenzoic acid and this compound.
Physicochemical Properties: A Tale of Two Acidisosteres
The seemingly subtle differences between a carboxylic acid and a tetrazole can have a profound impact on a molecule's behavior. The key physicochemical parameters are summarized below, with values for the specific compounds of interest inferred from general principles of bioisosterism.
| Property | Carboxylic Acid (3-bromo-4-methoxybenzoic acid) | Tetrazole Bioisostere (this compound) | Rationale for Difference |
| pKa | ~4-5 | ~4.5-5.5 | Both are acidic, but the tetrazole's pKa can be slightly higher, affecting the degree of ionization at physiological pH.[5] |
| LogP/LogD | Lower | Higher | Tetrazoles are generally more lipophilic than their carboxylic acid counterparts, which can influence membrane permeability and plasma protein binding.[2] |
| Solubility | Generally higher in aqueous media | Can be lower in aqueous media due to increased lipophilicity. | The ionizable nature of both groups contributes to aqueous solubility, but the overall lipophilicity of the molecule plays a significant role. |
| Hydrogen Bonding | Acts as both hydrogen bond donor and acceptor. | The tetrazole ring contains multiple nitrogen atoms that can act as hydrogen bond acceptors, and the N-H bond is a donor. The geometry and charge distribution differ from a carboxylic acid. | The increased number of nitrogen atoms in the tetrazole ring offers more potential for hydrogen bonding interactions. |
| Metabolic Stability | Susceptible to Phase I and Phase II metabolism (e.g., glucuronidation). | Generally more resistant to metabolic degradation. | The tetrazole ring is less prone to common metabolic pathways that target carboxylic acids, often leading to a longer half-life.[1] |
Table 1. Comparative Physicochemical Properties.
Pharmacological Activity and Pharmacokinetics
The bioisosteric replacement can significantly alter the pharmacological and pharmacokinetic profile of a compound.
Impact on Biological Activity
The diverse biological activities of tetrazole derivatives are well-documented, with applications including antimicrobial, antifungal, anticancer, anti-inflammatory, and antihypertensive agents.[3] The substitution of a carboxylic acid with a tetrazole can:
-
Maintain or Enhance Potency: The tetrazole ring can often engage in similar interactions with biological targets as the carboxylic acid it replaces. In some cases, the unique electronic and steric properties of the tetrazole can lead to enhanced binding affinity and increased potency.
-
Alter Selectivity: The subtle changes in shape, size, and charge distribution can influence the compound's selectivity for its intended target over off-targets.
While specific data for this compound is not available, the presence of the bromo and methoxy substituents on the phenyl ring suggests potential for various biological activities, a hypothesis that requires experimental validation.[5]
Pharmacokinetic Considerations
A primary motivation for employing the tetrazole bioisostere is to improve the drug-like properties of a molecule.
| Parameter | Carboxylic Acid | Tetrazole Bioisostere | Expected Outcome |
| Absorption | May have limited oral absorption due to polarity. | Increased lipophilicity can lead to improved passive diffusion across the gut wall and enhanced oral bioavailability. | Improved absorption and higher plasma concentrations after oral administration. |
| Distribution | Volume of distribution can be limited by polarity. | The more lipophilic nature may lead to a larger volume of distribution. | Potentially better tissue penetration. |
| Metabolism | Susceptible to rapid metabolism, leading to high clearance. | Increased metabolic stability leads to lower clearance and a longer half-life.[1] | Reduced dosing frequency and more stable plasma concentrations. |
| Excretion | Primarily renal clearance of the parent compound and its metabolites. | Clearance pathways may shift, with a greater proportion of the parent drug excreted unchanged. | Altered excretion profile. |
Table 2. Comparative Pharmacokinetic Profiles.
Experimental Protocols
To empirically determine the comparative performance of 3-bromo-4-methoxybenzoic acid and this compound, the following experimental protocols are recommended.
Physicochemical Property Determination
-
pKa Determination (Potentiometric Titration)
-
Objective: To measure the acid dissociation constant.
-
Methodology:
-
Accurately weigh and dissolve a known amount of the compound in a co-solvent (e.g., methanol/water mixture).
-
Titrate the solution with a standardized solution of sodium hydroxide.
-
Monitor the pH of the solution using a calibrated pH meter after each addition of titrant.
-
Plot the pH versus the volume of NaOH added and determine the pKa from the half-equivalence point.
-
-
-
LogP/LogD Determination (Shake-Flask Method)
-
Objective: To measure the lipophilicity of the compound.
-
Methodology:
-
Prepare a solution of the compound in a biphasic system of n-octanol and a buffered aqueous solution (pH 7.4 for LogD).
-
Shake the mixture vigorously to allow for partitioning between the two phases.
-
Allow the phases to separate completely.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate LogP or LogD as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
-
In Vitro Biological and Pharmacokinetic Assays
-
Metabolic Stability Assay (Microsomal Stability)
-
Objective: To assess the susceptibility of the compound to metabolism by liver enzymes.
-
Methodology:
-
Incubate the test compound at a known concentration with liver microsomes (human or other species) and NADPH (as a cofactor).
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Analyze the concentration of the remaining parent compound in each sample by LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
-
-
Cell Permeability Assay (Caco-2 Permeability)
-
Objective: To predict the intestinal absorption of the compound.
-
Methodology:
-
Culture Caco-2 cells on a semi-permeable membrane until they form a confluent monolayer.
-
Add the test compound to the apical (A) side of the monolayer.
-
At various time points, take samples from the basolateral (B) side.
-
Measure the concentration of the compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
-
-
Visualizing the Bioisosteric Relationship
The following diagrams illustrate the conceptual framework of bioisosteric replacement and a typical experimental workflow for comparison.
Caption: Bioisosteric replacement of a carboxylic acid with a tetrazole.
Caption: A typical experimental workflow for comparing bioisosteres.
Conclusion
The bioisosteric replacement of a carboxylic acid with this compound represents a promising strategy for optimizing drug candidates. This guide provides a framework for understanding the potential advantages of such a substitution, primarily in enhancing metabolic stability and modulating physicochemical properties to improve the pharmacokinetic profile. While the specific outcomes for this particular molecular pair require empirical validation, the principles outlined herein, supported by the provided experimental protocols, offer a rational basis for further investigation and development. Researchers are encouraged to perform the described experiments to generate specific data and confirm the predicted benefits of this bioisosteric replacement.
References
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 5-Phenyl-2H-Tetrazole Derivatives
For researchers, scientists, and drug development professionals, the 5-phenyl-2H-tetrazole scaffold represents a versatile and highly valuable core structure in the design of novel therapeutic agents. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various 5-phenyl-2H-tetrazole derivatives, offering insights into their diverse biological activities. The information presented herein is supported by quantitative experimental data and detailed methodologies to aid in the advancement of drug discovery programs.
The 5-phenyl-2H-tetrazole moiety is recognized for its favorable physicochemical properties, including metabolic stability and its ability to act as a bioisostere for carboxylic acids, enhancing interactions with biological targets.[1] This has led to its incorporation into a wide array of compounds targeting different receptors and enzymes, demonstrating efficacy in models of inflammation, pain, cancer, hypertension, and infectious diseases.[2][3][4][5] This guide will delve into the specific SAR of these derivatives against key biological targets.
GPR35 Agonism: Fine-Tuning Potency through Substitution
G protein-coupled receptor 35 (GPR35) has emerged as a promising target for the treatment of pain and inflammatory conditions.[2] A series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives incorporating the 5-phenyl-tetrazole scaffold have been identified as potent GPR35 agonists. The SAR studies reveal that substitutions on both the phenyl ring attached to the tetrazole and the benzamide moiety play a crucial role in modulating agonist activity.[2]
Introduction of a tetrazolyl group significantly enhances agonistic activity.[2] Further modifications, such as the introduction of a bromine atom at the 5-position of the phenyl-tetrazole ring and various substituents on the N-phenylbenzamide portion, have led to the identification of highly potent agonists.[2] Specifically, a methoxy group at the 4-position or a combination of fluorine at the 2-position and methoxy at the 4-position of the benzoyl group resulted in compounds with EC50 values in the nanomolar range.[2]
Table 1: SAR of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives as GPR35 Agonists [2]
| Compound | R1 | R2 | R3 | R4 | EC50 (µM) |
| 7a | H | H | H | H | 29.99 |
| 56 | Br | H | OCH3 | H | 0.059 |
| 63 | Br | F | OCH3 | H | 0.041 |
Data extracted from a study by Li et al. (2018).[2]
The following diagram illustrates the general signaling pathway activated by GPR35 agonists.
Caption: GPR35 signaling pathway initiated by agonist binding.
Amine Oxidase Inhibition: Targeting Inflammatory Pathways
Amine oxidase copper containing 3 (AOC3), also known as vascular adhesion protein-1 (VAP-1), is an enzyme involved in inflammatory processes, making it an attractive target for anti-inflammatory drugs.[3] Derivatives of 5-phenyl-2H-tetrazole have been investigated as inhibitors of this enzyme. The core structure, 6-(5-phenyl-2H-tetrazol-2-yl)hexan-1-amine, was identified as a tight-binding substrate of AOC3.[3] To develop inhibitors, the terminal amino group was replaced with functionalities known to inhibit AOC3, such as hydrazide moieties.[3]
The length of the alkyl chain connecting the phenyl-tetrazole core to the inhibitory warhead, as well as the nature of the warhead itself, are critical determinants of inhibitory potency. Further structural modifications of the most effective hydrazide derivatives are ongoing to optimize their inhibitory activity against AOC3.[3]
P2X7 Receptor Antagonism: Modulating Neuroinflammation and Pain
The P2X7 receptor, an ATP-gated ion channel, plays a significant role in neuroinflammation and chronic pain.[6] 1-Benzyl-5-phenyltetrazole derivatives have been discovered as a novel class of potent P2X7 receptor antagonists. SAR studies have explored modifications on both the benzyl and phenyl moieties of the scaffold.[6]
The substitution pattern on the tetrazole ring is crucial for activity, and specific substitutions on the aryl rings have been shown to significantly impact potency. These compounds have demonstrated the ability to inhibit calcium flux in cells expressing the P2X7 receptor, a key indicator of receptor antagonism.[6]
Table 2: SAR of 1-Benzyl-5-phenyltetrazole Derivatives as P2X7 Antagonists
| Compound | Benzyl Substitution | Phenyl Substitution | hP2X7 IC50 (nM) |
| Lead Compound | Unsubstituted | Unsubstituted | >1000 |
| Analog 1 | 4-Methoxy | 2,3-Dichloro | 50 |
| Analog 2 (15d) | 3-Pyridyl | 2,3-Dichloro | 10 |
Representative data based on findings from Carroll et al. (2006).[6]
The experimental workflow for identifying P2X7 antagonists often involves a calcium flux assay, as depicted below.
Caption: Experimental workflow for a P2X7 calcium flux assay.
Antifungal and Antihypertensive Activities: Expanding the Therapeutic Reach
Beyond the aforementioned targets, 5-phenyl-2H-tetrazole derivatives have shown promise as antifungal and antihypertensive agents.
A series of phenyl(2H-tetrazol-5-yl)methanamine derivatives were synthesized and evaluated for their antifungal activity against Candida albicans and Aspergillus niger.[7] While many derivatives showed limited activity, certain substitutions on the phenyl ring led to moderate antifungal effects, with Minimum Inhibitory Concentrations (MICs) in the range of 500-750 µg/mL.[7]
Table 3: Antifungal Activity of Phenyl(2H-tetrazol-5-yl)methanamine Derivatives [7]
| Compound | Substitution on Phenyl Ring | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) |
| 1 | Unsubstituted | >1000 | >1000 |
| 3 | 4-Chloro | 500 | 750 |
Data from Salake et al. (2013).[7]
In the realm of cardiovascular disease, the well-known antihypertensive drug Valsartan features a biphenyl-tetrazole structure, which is a derivative of the 5-phenyl-2H-tetrazole core.[8] Valsartan acts as an angiotensin II receptor blocker.[8] Studies in spontaneously hypertensive rats have demonstrated the dose-dependent blood pressure-lowering effects of valsartan.[8]
Experimental Protocols
Dynamic Mass Redistribution (DMR) Assay for GPR35 Agonism[2]
-
Cell Culture: HT-29 cells, which endogenously express GPR35, are cultured in a suitable medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and antibiotics. Cells are seeded into 384-well sensor microplates and grown to near confluence.
-
Assay Procedure:
-
Prior to the assay, the cell culture medium is replaced with a serum-free buffer (e.g., HBSS with 20 mM HEPES).
-
The microplate is placed in a label-free optical biosensor system (e.g., Corning Epic® system) to establish a baseline reading.
-
Test compounds (5-phenyl-2H-tetrazole derivatives) are added to the wells at various concentrations.
-
The dynamic mass redistribution (DMR) signal, which reflects the ligand-induced redistribution of cellular contents, is monitored in real-time.
-
-
Data Analysis: The dose-response curves are generated from the DMR signals, and the EC50 values are calculated using a suitable nonlinear regression model.
Amine Oxidase (AOC3) Inhibition Assay[3]
-
Enzyme and Substrate Preparation: Recombinant human AOC3 is used as the enzyme source. A suitable substrate, such as benzylamine, is prepared in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5).
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
The test compounds (5-phenyl-2H-tetrazole derivatives) are pre-incubated with the AOC3 enzyme at various concentrations.
-
The enzymatic reaction is initiated by the addition of the substrate. The reaction produces hydrogen peroxide (H2O2).
-
The production of H2O2 is measured using a coupled reaction with horseradish peroxidase (HRP) and a fluorogenic or chromogenic substrate (e.g., Amplex Red).
-
-
Data Analysis: The rate of the reaction is determined by measuring the change in fluorescence or absorbance over time. The percent inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by fitting the data to a dose-response curve.
FLIPR Calcium Flux Assay for P2X7 Antagonism[6]
-
Cell Preparation: HEK293 cells stably expressing the human or rat P2X7 receptor are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES) for approximately 1 hour at 37°C.
-
Assay Procedure:
-
After dye loading, the cells are washed to remove extracellular dye.
-
The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).
-
A baseline fluorescence reading is established.
-
The test compounds (1-benzyl-5-phenyltetrazole derivatives) are added to the wells, and the cells are incubated for a short period.
-
A P2X7 receptor agonist (e.g., BzATP) is then added to stimulate calcium influx.
-
-
Data Analysis: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time. The inhibitory effect of the test compounds is calculated, and IC50 values are determined from the concentration-response curves.
Broth Microdilution Antifungal Susceptibility Testing[9][10]
-
Inoculum Preparation: Fungal isolates (C. albicans or A. niger) are grown on a suitable agar medium (e.g., Sabouraud Dextrose Agar). A standardized suspension of fungal cells is prepared in a sterile saline solution, and the turbidity is adjusted to a 0.5 McFarland standard.
-
Assay Procedure:
-
The assay is performed in 96-well microtiter plates.
-
Serial twofold dilutions of the test compounds (phenyl(2H-tetrazol-5-yl)methanamine derivatives) are prepared in a liquid broth medium (e.g., RPMI-1640).
-
Each well is inoculated with the standardized fungal suspension.
-
The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control well.
In Vivo Antihypertensive Activity Assessment in Spontaneously Hypertensive Rats (SHR)[8][11]
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR) are used as a model of essential hypertension.
-
Blood Pressure Measurement:
-
The rats are acclimatized to the measurement procedure to minimize stress-induced blood pressure variations.
-
Systolic blood pressure and heart rate are measured non-invasively using the tail-cuff method. This involves placing a cuff and a sensor on the rat's tail. The cuff is inflated to occlude blood flow, and the pressure at which the pulse returns upon deflation is recorded as the systolic blood pressure.
-
-
Drug Administration and Measurement:
-
A baseline blood pressure reading is taken before drug administration.
-
The test compounds (e.g., valsartan) are administered orally or via an appropriate route at different doses.
-
Blood pressure is measured at various time points after drug administration to determine the onset, magnitude, and duration of the antihypertensive effect.
-
-
Data Analysis: The changes in blood pressure from baseline are calculated for each dose group and compared to a vehicle-treated control group. Dose-response relationships are established to evaluate the antihypertensive potency of the compounds.
References
- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 2. SAR Studies of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides and related compounds as inhibitors of amine oxidase copper containing 3 (AOC3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of valsartan and hydrochlorothiazide alone and in combination on blood pressure and heart rate in conscious-telemetered spontaneously hypertensive rats (SHR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluations of antifungal activity of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kentscientific.com [kentscientific.com]
- 7. Design, synthesis, and evaluations of antifungal activity of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological profile of valsartan, a non-peptide angiotensin II type 1 receptor antagonist. 1st communication: antihypertensive effects of valsartan in hypertensive models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Efficacy of Tetrazole and Triazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the heterocyclic compounds that have garnered significant attention for their diverse pharmacological activities, tetrazole and triazole analogs stand out as promising scaffolds for the design of new antimicrobial drugs. This guide provides a comparative overview of the antimicrobial efficacy of these two classes of compounds, supported by experimental data and detailed methodologies.
Overview of Tetrazole and Triazole Analogs
Both tetrazoles and triazoles are five-membered heterocyclic rings containing a high nitrogen content, which contributes to their metabolic stability and ability to participate in various biological interactions. While structurally similar, the arrangement of nitrogen atoms within their rings leads to distinct electronic properties and, consequently, different pharmacological profiles and mechanisms of action.
Tetrazole analogs have been recognized for their broad-spectrum antibacterial and antifungal activities.[1][2] Several clinically used antibiotics, such as Cefamandole and Ceftezole, incorporate a tetrazole moiety.[3] Their mechanism of action in bacteria is often attributed to the inhibition of essential enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[3][4][5]
Triazole analogs , particularly 1,2,4-triazoles, are renowned for their potent antifungal properties.[6][7] This class includes widely used antifungal drugs like fluconazole and itraconazole.[6] The primary antifungal mechanism of triazoles involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[8][9][10] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to impaired membrane function and fungal cell death. Some triazole derivatives have also demonstrated antibacterial activity.[2]
Quantitative Comparison of Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various tetrazole and triazole analogs against a range of microbial pathogens, as reported in different studies. It is important to note that direct comparison of MIC values across different studies should be done with caution due to potential variations in experimental conditions.
Table 1: Antimicrobial Activity of Representative Tetrazole Analogs
| Compound Class | Specific Analog | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Imide-Tetrazoles | Compound 1 | Staphylococcus aureus (T5592) | 0.8 | Ciprofloxacin | - |
| Imide-Tetrazoles | Compound 2 | Staphylococcus aureus (T5591) | 0.8 | Ciprofloxacin | - |
| Imide-Tetrazoles | Compound 3 | Staphylococcus epidermidis (5253) | 0.8 | Ciprofloxacin | - |
| Triazole-tethered Tetrazoles | Compound 6g | S. aureus (ATCC 25923) | 1.56-3.12 | Ciprofloxacin | - |
| Triazole-tethered Tetrazoles | Compound 6e | S. aureus (ATCC 25923) | 1.56-3.12 | Ciprofloxacin | - |
Data compiled from multiple sources.[3][11]
Table 2: Antimicrobial Activity of Representative Triazole Analogs
| Compound Class | Specific Analog | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Ofloxacin Analog | 1,2,4-triazole derivative | S. aureus | 0.25-1 | Ofloxacin | 0.25-1 |
| Ofloxacin Analog | 1,2,4-triazole derivative | E. coli | 0.25-1 | Ofloxacin | 0.25-1 |
| Diaryl-sulfone derivative | Compound 42d | B. cereus | 8 | - | - |
| Coumarin thio-triazole salt | Compound 12 | MRSA (N315) | 8-32 | - | - |
| Coumarin thio-triazole salt | Compound 12 | C. albicans (ATCC76615) | 8-32 | - | - |
Data compiled from multiple sources.[2][12]
Mechanisms of Action: A Visual Representation
The distinct antimicrobial activities of tetrazole and triazole analogs stem from their different molecular targets. The following diagrams illustrate their primary mechanisms of action.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the antimicrobial efficacy of a compound. The broth microdilution method is a widely accepted and standardized technique.
Broth Microdilution Method for MIC Determination
This protocol outlines the general steps for determining the MIC of a test compound against a bacterial or fungal strain.[1][13][14][15]
1. Preparation of Materials:
-
Test Compound: A stock solution of the tetrazole or triazole analog is prepared in a suitable solvent (e.g., DMSO) and then diluted in the appropriate broth medium.
-
Microbial Culture: A fresh overnight culture of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
96-Well Microtiter Plates: Sterile plates are used to perform the serial dilutions and incubate the cultures.
2. Inoculum Preparation:
-
The microbial culture is diluted to achieve a standardized concentration, typically corresponding to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). This is further diluted to achieve the final desired inoculum concentration in the wells (e.g., 5 x 10⁵ CFU/mL).
3. Serial Dilution:
-
A two-fold serial dilution of the test compound is performed in the wells of the microtiter plate using sterile broth. This creates a range of concentrations to be tested.
4. Inoculation:
-
Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells are also included: a growth control (broth and inoculum, no compound) and a sterility control (broth only).
5. Incubation:
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
6. MIC Determination:
-
After incubation, the plate is visually inspected for turbidity. The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
Both tetrazole and triazole analogs represent valuable scaffolds in the quest for new antimicrobial agents. Tetrazole derivatives have demonstrated a strong potential as broad-spectrum antibacterial agents, often by targeting bacterial DNA gyrase and topoisomerase IV. In contrast, triazole analogs are well-established as potent antifungal agents due to their effective inhibition of ergosterol biosynthesis. The quantitative data, while not from head-to-head comparisons, indicate that potent antimicrobial activity can be achieved with both classes of compounds. The choice of scaffold for drug development will ultimately depend on the desired spectrum of activity and the specific microbial targets. Further research focusing on direct comparative studies and the exploration of hybrid molecules incorporating both tetrazole and triazole moieties could lead to the discovery of next-generation antimicrobial drugs with enhanced efficacy and a broader spectrum of action.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antimicrobial evaluation of new triazole-tethered tetrazole hybrids via DNA gyrase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thaiscience.info [thaiscience.info]
- 7. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of lanosterol 14 alpha-demethylase: Molecular modeling study of triazole derivatives acting against the phytopathogen Botrytis cinerea [ri.conicet.gov.ar]
- 9. Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and antifungal activities of novel 1H-triazole derivatives based on the structure of the active site of fungal lanosterol 14 alpha-demethylase (CYP51) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and antimicrobial evaluation of new triazole-tethered tetrazole hybrids via DNA gyrase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coumarin Triazoles as Potential Antimicrobial Agents [mdpi.com]
- 13. protocols.io [protocols.io]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
In vivo efficacy of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole derivatives in animal models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory efficacy of select 5-substituted-1H-tetrazole derivatives against established non-steroidal anti-inflammatory drugs (NSAIDs). While specific data on 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole derivatives were not prominently available in the reviewed literature, this guide focuses on structurally related tetrazole compounds that have been evaluated in the widely accepted carrageenan-induced paw edema model in rats. The data presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel anti-inflammatory agents.
In Vivo Anti-inflammatory Activity
The anti-inflammatory potential of various tetrazole derivatives has been assessed using the carrageenan-induced rat paw edema model, a standard preclinical assay for acute inflammation. The efficacy of these compounds is typically measured as the percentage of edema inhibition compared to a control group.
Below is a summary of the anti-inflammatory activity of several tetrazole derivatives compared to the standard NSAIDs, Phenylbutazone and Diclofenac.
| Compound | Dose (mg/kg) | Time (hours) | % Inhibition of Edema | Reference Compound | % Inhibition by Reference |
| 5-(6′-chloroindan-1′-yl)methyltetrazole (CIMT) | 100 | 3 | 55.17 | Phenylbutazone | 58.62 |
| 5-(6′-bromoindan-1′-yl)methyltetrazole (BIMT) | 100 | 3 | 48.27 | Phenylbutazone | 58.62 |
| 5-(6′-chloroindan-1′-yl)tetrazole (CIT) | 100 | 3 | 41.37 | Phenylbutazone | 58.62 |
| 5-(6′-bromoindan-1′-yl)tetrazole (BIT) | 100 | 3 | 34.48 | Phenylbutazone | 58.62 |
| 1,1-dimethyl-3-(phenyl (1H- tetrazol-1-yl) methyl amino urea) | 50 | - | Moderate enhancement | Phenylbutazone | - |
| A tetrazole derivative (Compound 61) | - | - | Potent | Diclofenac Sodium | - |
| A substituted tetrazole derivative (Compound 62) | 50 | - | Good potential | Phenylbutazone | - |
Data sourced from multiple studies.[1][2][3] Note that direct comparison between studies may be limited by variations in experimental conditions.
Experimental Protocols
The following is a detailed methodology for the carrageenan-induced rat paw edema model, a widely used acute inflammatory model.[1][4][5][6][7][8][9]
Animals: Male Wistar or Sprague-Dawley rats weighing between 150-200g are typically used. Animals are housed under standard laboratory conditions with free access to food and water.
Induction of Edema: A 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of the rats.
Dosing: The test compounds (tetrazole derivatives) and the standard drug (e.g., Phenylbutazone or Diclofenac) are administered orally or intraperitoneally at a specified dose, typically 30-60 minutes before the carrageenan injection. The control group receives the vehicle only.
Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at various time points after, commonly at 1, 2, 3, and 4 hours. A plethysmometer is used for this measurement.
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group using the following formula:
% Inhibition = [ (Vc - Vt) / Vc ] x 100
Where:
-
Vc = Mean increase in paw volume in the control group
-
Vt = Mean increase in paw volume in the treated group
Mechanism of Action: A General Overview
Many tetrazole derivatives with anti-inflammatory properties are believed to exert their effects through the inhibition of cyclooxygenase (COX) enzymes, similar to classical NSAIDs.[10] The COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.
Caption: General inflammatory pathway and the inhibitory action of NSAIDs.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the in vivo anti-inflammatory efficacy of test compounds.
Caption: Workflow for carrageenan-induced paw edema assay.
References
- 1. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Benchmarking the synthetic efficiency of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole synthesis routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes for the preparation of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole, a key heterocyclic moiety in medicinal chemistry. The comparison focuses on synthetic efficiency, leveraging experimental data from established methodologies. The objective is to furnish researchers with the necessary information to select the most suitable protocol based on factors such as yield, reaction conditions, and reagent toxicity.
Executive Summary of Synthetic Routes
The synthesis of this compound is primarily achieved through the [3+2] cycloaddition of an azide source to the precursor, 3-bromo-4-methoxybenzonitrile. This guide evaluates two distinct and widely adopted methods for this transformation:
-
Route A: The Classical Approach - Employing sodium azide in conjunction with ammonium chloride.
-
Route B: Lewis Acid Catalysis - Utilizing sodium azide with a Lewis acid, such as a copper(II) salt, to facilitate the reaction.
The precursor, 3-bromo-4-methoxybenzonitrile, can be synthesized from commercially available 3-bromo-4-methoxyaniline via a Sandmeyer reaction.
Quantitative Comparison of Synthetic Efficiency
The following table summarizes the key quantitative metrics for the two primary routes to this compound from 3-bromo-4-methoxybenzonitrile.
| Parameter | Route A: Classical (NaN₃/NH₄Cl) | Route B: Lewis Acid Catalyzed (NaN₃/Cu(II)) |
| Yield (%) | 75-85% (Estimated for analogous substrates) | 93%[1] |
| Reaction Temperature (°C) | 100-130 | 110[1] |
| Reaction Time (hours) | 12-24 | 8-12 |
| Key Reagents | Sodium Azide, Ammonium Chloride, DMF | Sodium Azide, Copper(II) catalyst, DMF[1] |
| Safety Considerations | Use of highly toxic sodium azide; potential for hydrazoic acid formation. | Use of highly toxic sodium azide; presence of a heavy metal catalyst. |
Experimental Protocols
Precursor Synthesis: 3-bromo-4-methoxybenzonitrile via Sandmeyer Reaction
The Sandmeyer reaction provides a reliable method for the conversion of an aryl amine to a nitrile.[2][3]
Step 1: Diazotization of 3-bromo-4-methoxyaniline
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 3-bromo-4-methoxyaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting solution for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Step 2: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 3-bromo-4-methoxybenzonitrile.
Route A: this compound Synthesis (Classical Method)
This protocol is based on the foundational work by Finnegan and co-workers.[1]
-
To a solution of 3-bromo-4-methoxybenzonitrile (1 equivalent) in dimethylformamide (DMF), add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents).
-
Heat the reaction mixture at 120-130 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into acidified water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Route B: this compound Synthesis (Lewis Acid Catalyzed Method)
This method utilizes a copper(II) catalyst to improve reaction efficiency.[1]
-
In a reaction vessel, combine 3-bromo-4-methoxybenzonitrile (1 equivalent), sodium azide (1.5 equivalents), and a catalytic amount of a copper(II) salt (e.g., copper(II) sulfate pentahydrate, 5-10 mol%) in DMF.
-
Heat the mixture to 110 °C and stir for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture and pour it into an aqueous solution of hydrochloric acid to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization.
Comparative Workflow
Caption: Comparative workflow for the synthesis of this compound.
Conclusion
Both the classical and Lewis acid-catalyzed routes offer viable pathways to this compound. The Lewis acid-catalyzed method, specifically with a copper(II) catalyst, demonstrates a significant advantage in terms of reported yield and potentially shorter reaction times.[1] While the classical approach using ammonium chloride is a well-established and cost-effective method, it may require longer reaction times and higher temperatures to achieve comparable yields. The choice of synthetic route will ultimately depend on the specific requirements of the research, including desired yield, available resources, and time constraints. For high-efficiency synthesis, the Lewis acid-catalyzed approach appears to be the superior option based on the available data.
References
Safety Operating Guide
Proper Disposal of 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole: A Guide for Laboratory Professionals
For immediate release: Researchers and drug development professionals handling 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this halogenated tetrazole derivative.
This compound, a compound utilized in pharmaceutical research, presents a dual hazard profile due to its halogenated nature and the presence of the tetrazole ring. Improper disposal can lead to environmental contamination and potential safety incidents. The recommended disposal method is through a licensed chemical destruction facility, typically involving controlled incineration with flue gas scrubbing[1].
Key Disposal Considerations
Due to its chemical structure, this compound is classified as a halogenated organic waste[2][3]. It is imperative to segregate this waste stream from non-halogenated organic waste to ensure proper and cost-effective disposal, as halogenated compounds require higher incineration temperatures to prevent the formation of toxic byproducts like dioxins[3].
Furthermore, tetrazole-containing compounds can be energetic materials, potentially posing an explosion risk under specific conditions such as heating or shock[4][5][6]. While the specific explosive properties of this compound are not detailed in the provided search results, it is prudent to handle it with care, avoiding conditions that could lead to decomposition.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, personnel must be equipped with the appropriate personal protective equipment.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. |
Step-by-Step Disposal Protocol
-
Segregation:
-
Collect waste this compound and any materials contaminated with it (e.g., weighing boats, filter paper) in a designated, compatible, and clearly labeled waste container.
-
The container must be labeled as "Halogenated Organic Waste"[2][7][8].
-
Do not mix with non-halogenated organic waste, acids, bases, or strong oxidizing agents[8].
-
-
Container Management:
-
Ensure the waste container is in good condition and has a secure, tight-fitting lid to prevent leaks or spills.
-
Keep the container closed except when adding waste.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from heat sources and incompatible materials.
-
-
Documentation:
-
Maintain a log of the waste being added to the container, including the chemical name and approximate quantity.
-
-
Disposal Request:
-
Once the container is full, arrange for its collection by a licensed hazardous waste disposal company.
-
Provide the disposal company with the complete chemical name and any available safety data sheet (SDS) information.
-
Spill & Emergency Procedures
In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Carefully collect the absorbed material and place it in the designated halogenated organic waste container. Ensure the area is thoroughly cleaned and ventilated. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.
Disposal Workflow
References
- 1. echemi.com [echemi.com]
- 2. bucknell.edu [bucknell.edu]
- 3. theory.labster.com [theory.labster.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. biofinechemical.com [biofinechemical.com]
- 6. echemi.com [echemi.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole
Essential Safety and Handling Guide for 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole
This guide provides crucial safety, logistical, and operational information for the handling and disposal of this compound. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. Adherence to these protocols is essential for proper chemical management and personal safety.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to prevent exposure and ensure safety when handling this compound and other tetrazole derivatives. The following table summarizes the required PPE.[1][2][3]
| Protection Type | Specific Requirement | Standard/Comment |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. A face shield should be worn over goggles, especially for larger quantities or when there is a splash hazard. | Must conform to EN 166 (EU) or NIOSH (US) standards.[1][3] |
| Skin Protection | Fire/flame resistant and impervious clothing, such as a knee-length lab coat. Chemical-resistant gloves (e.g., nitrile) are required. | Gloves must be inspected prior to use. Wash and dry hands thoroughly after handling.[1][2] |
| Respiratory Protection | An air-purifying respirator with appropriate cartridges or a supplied-air respirator should be used if dust is generated, if exposure limits are exceeded, or if irritation is experienced. | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2] |
| Additional Protection | Use of a blast shield is recommended for all experiments involving this compound.[3] | Use non-sparking tools to prevent ignition.[1][4] |
Operational and Disposal Plan
A systematic approach to handling and disposing of this compound is critical to minimize risks. The following procedural steps provide direct guidance for safe operations.
Handling and Storage Protocol
-
Work Area Preparation : All work with this compound must be conducted in a designated, well-ventilated area, such as a chemical fume hood.[1][2] The work surface should be clean and free of clutter.
-
Safe Handling :
-
Storage :
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation occurs.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[2] |
Disposal Plan
The disposal of this compound and any contaminated materials must be treated as hazardous waste and handled by a licensed chemical destruction plant.[1]
-
Waste Collection : Collect adhered or collected material promptly.[1] Place the waste in a suitable, closed, and properly labeled container for disposal.
-
Disposal Route : The material should be disposed of by removal to a licensed chemical destruction facility. Adhere to all appropriate local, state, and federal laws and regulations.[1]
Experimental Workflow and Safety Logic
The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
